molecular formula C12H12ClFO B1324763 4-Chloro-2-fluorophenyl cyclopentyl ketone CAS No. 898791-75-8

4-Chloro-2-fluorophenyl cyclopentyl ketone

Cat. No.: B1324763
CAS No.: 898791-75-8
M. Wt: 226.67 g/mol
InChI Key: IMLUROSOACRTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS 898791-75-8) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C12H12ClFO and a molecular weight of 226.67 g/mol, this fluorinated and chlorinated ketone serves as a versatile synthetic intermediate . Its structure, featuring both halogen substituents and a ketone functional group, makes it a valuable precursor in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and material science research . The compound is part of a family of related aryl cyclopentyl ketones, which are frequently utilized in methodological chemistry studies and the development of novel chemical entities . As a solid supplier, we ensure consistent quality and reliable access to this specialty chemical. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUROSOACRTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642577
Record name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-75-8
Record name (4-Chloro-2-fluorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to Determining and Modeling the Solubility of 4-Chloro-2-fluorophenyl cyclopentyl ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of Solubility Data

4-Chloro-2-fluorophenyl cyclopentyl ketone is a chemical intermediate whose structural motifs are found in various pharmacologically active molecules. The ability to predict and understand its solubility in a range of organic solvents is paramount for several stages of pharmaceutical development, including:

  • Reaction Engineering: Optimizing reaction conditions and product yield.

  • Crystallization and Purification: Developing efficient and scalable purification processes.[3]

  • Formulation Development: Ensuring the bioavailability and stability of the final drug product.[2]

Given the importance of solubility, a systematic approach to its determination and modeling is essential for accelerating drug development timelines and ensuring product quality.

Physicochemical Properties of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Understanding the physicochemical properties of a solute is fundamental to interpreting its solubility behavior.

Table 1: Physicochemical Properties of 4-Chloro-2-fluorophenyl cyclopentyl ketone and Related Structures

Property4-Chloro-2-fluorophenyl cyclopentyl ketone4-Chloro-2-fluorophenyl cyclobutyl ketone
CAS Number 898751-64-9[4]898791-09-8[3]
Molecular Formula C12H12ClFOC11H10ClFO[3]
Molecular Weight 226.67 g/mol 212.65 g/mol [3]
Topological Polar Surface Area 17.1 Ų17.1 Ų[3]
XLogP3 Not available3.3[3]
Hydrogen Bond Acceptor Count 12[3]

The presence of a polar carbonyl group suggests that 4-Chloro-2-fluorophenyl cyclopentyl ketone will exhibit some degree of solubility in polar organic solvents.[5] However, the nonpolar cyclopentyl ring and the substituted phenyl group will contribute to its solubility in less polar solvents. The interplay of these structural features will govern its solubility profile across a spectrum of organic solvents.

Experimental Determination of Solubility

The equilibrium solubility of a compound in a specific solvent at a given temperature is a fundamental thermodynamic property. The most common and reliable method for determining the solubility of solid compounds is the gravimetric shake-flask method.[6]

The Gravimetric Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Step 1: Sample Preparation

  • An excess amount of 4-Chloro-2-fluorophenyl cyclopentyl ketone is added to a known volume of the selected organic solvent in a sealed vial. This ensures that a solid phase remains at equilibrium.

Step 2: Equilibration

  • The vials are placed in a constant temperature shaker bath and agitated for a predetermined time to reach equilibrium. The time required for equilibration should be determined experimentally but is typically in the range of 24 to 72 hours.

Step 3: Phase Separation

  • Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed in the temperature bath to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

Step 4: Quantification

  • A known mass of the clear, saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

Step 5: Calculation of Mole Fraction Solubility

  • The mole fraction solubility (x) is calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

    • m_solute = mass of the dissolved solute

    • M_solute = molar mass of the solute

    • m_solvent = mass of the solvent

    • M_solvent = molar mass of the solvent

This procedure is repeated for each solvent at various temperatures to generate a comprehensive solubility dataset.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature A->B Transfer to shaker C Settle and filter supernatant B->C Attain equilibrium D Evaporate solvent C->D Transfer aliquot E Weigh dried solute D->E F Calculate mole fraction E->F

Caption: Experimental workflow for the gravimetric determination of solubility.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate analysis and modeling. A tabular format is highly recommended.

Table 2: Hypothetical Mole Fraction (x) Solubility Data for 4-Chloro-2-fluorophenyl cyclopentyl ketone in Various Solvents at Different Temperatures (T/K)

T/KMethanolEthanolAcetoneEthyl AcetateToluene
293.15x₁x₂x₃x₄x₅
298.15x₆x₇x₈x₉x₁₀
303.15x₁₁x₁₂x₁₃x₁₄x₁₅
308.15x₁₆x₁₇x₁₈x₁₉x₂₀
313.15x₂₁x₂₂x₂₃x₂₄x₂₅

Generally, the solubility of solid compounds in organic solvents increases with temperature.[3][7]

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable tools for correlating and predicting solubility data, reducing the need for extensive experimental work.[8] Two commonly used semi-empirical models are the modified Apelblat equation and the λh equation.

The Modified Apelblat Equation

The modified Apelblat equation is a widely used model that relates the mole fraction solubility to temperature.[4][9] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.

The Buchowski-Ksiazczak (λh) Equation

The λh equation is another semi-empirical model that describes the solid-liquid equilibrium:

ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • T_m is the melting point of the solute in Kelvin

  • λ and h are the model parameters that are specific to the solute-solvent system.

Model Validation

The accuracy of these models is typically evaluated by calculating the root mean square deviation (RMSD) between the experimental and calculated solubility values. A lower RMSD value indicates a better fit of the model to the experimental data.

modeling_workflow A Experimental Solubility Data (x vs. T) B Select Thermodynamic Model (e.g., Apelblat, λh) A->B F Validate Model (Calculate RMSD) A->F C Fit Model to Data (Non-linear regression) B->C D Determine Model Parameters (A, B, C or λ, h) C->D E Calculate Solubilities D->E G Predict Solubility at other T D->G E->F

Caption: Logical workflow for thermodynamic modeling of solubility data.

Factors Influencing Solubility

The solubility of 4-Chloro-2-fluorophenyl cyclopentyl ketone in organic solvents is influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a good starting point. The polar carbonyl group of the ketone will interact favorably with polar solvents like alcohols and acetone through dipole-dipole interactions.[5]

  • Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like methanol and ethanol.[5]

  • Temperature: As mentioned earlier, the dissolution of a solid is typically an endothermic process, meaning solubility increases with temperature.[7]

  • Molecular Size and Shape: The relatively bulky cyclopentyl and substituted phenyl groups may create steric hindrance, affecting how the molecule packs in the crystal lattice and how it is solvated.

Conclusion

While experimental solubility data for 4-Chloro-2-fluorophenyl cyclopentyl ketone is not yet publicly documented, this guide provides a robust framework for its determination and modeling. By following the outlined experimental protocols and applying the described thermodynamic models, researchers can generate the critical solubility data needed to support pharmaceutical development and chemical process optimization. A thorough understanding of the solubility behavior of this and other key intermediates is indispensable for the efficient and successful progression of new drug candidates from the laboratory to the market.

References

  • MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]

  • ProQuest. (n.d.). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. Retrieved from [Link]

  • Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Retrieved from [Link]

  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • PharmaCompass. (n.d.). Solubility | Dissolution | Bioavailability Enhancement CDMO. Retrieved from [Link]

  • ACS Publications. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • ACS Publications. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]

  • ACS Publications. (2023, March 13). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an Expanded Technical Safety & Handling Monograph for 4-Chloro-2-fluorophenyl cyclopentyl ketone . It transcends the limitations of a standard regulatory SDS by integrating practical research insights, synthesis context, and reactivity profiles essential for drug development professionals.

Part 1: Chemical Identity & Physiochemical Profiling

Substance Identification
  • Chemical Name: 4-Chloro-2-fluorophenyl cyclopentyl ketone[1]

  • CAS Number: 898751-64-9[1]

  • Synonyms: (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone; Methanone, (4-chloro-2-fluorophenyl)cyclopentyl-

  • Molecular Formula: C₁₂H₁₂ClFO

  • Molecular Weight: 226.67 g/mol

Physiochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from Structure-Property Relationship (SPR) models of close analogs (e.g., cyclobutyl/cyclopropyl variants).

PropertyValue / DescriptionContext for Researchers
Physical State Viscous Liquid or Low-Melting SolidLikely crystallizes upon high purity/cooling.
Boiling Point ~145-150°C @ 1.5 mmHg (Predicted)High boiling point requires high-vac distillation for purification.
Solubility DMSO, DCM, Ethyl Acetate, MethanolLipophilic. Poor water solubility (<0.1 mg/mL).
LogP 3.8 ± 0.4 (Predicted)High membrane permeability; relevant for drug scaffold design.
Flash Point >110°CNon-flammable under standard ambient conditions.
Appearance Colorless to pale yellow oilYellowing indicates oxidation or trace impurities.

Part 2: Hazard Identification & Toxicology (GHS)

Classification Logic

While not a highly volatile lachrymator like


-haloketones, the aryl ketone  moiety combined with halogen substituents presents specific irritation risks. The fluorine at the ortho position increases the electrophilicity of the ring, potentially enhancing skin sensitization risks compared to non-fluorinated analogs.
GHS Label Elements[2]
  • Signal Word: WARNING

  • Hazard Pictograms: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Insight
H315 Causes skin irritationLipophilicity allows dermal penetration; halogenated arenes can defat skin.
H319 Causes serious eye irritationModerate irritant; flush immediately to prevent corneal haze.
H335 May cause respiratory irritationMist/vapor inhalation during heating or rotary evaporation triggers mucosal inflammation.
Precautionary Strategy
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3]

Part 3: Technical Handling & Reactivity Guide

Reactivity Profile (The Researcher's Edge)

This molecule is not just an inert scaffold; it is a reactive intermediate .

  • SNAr Susceptibility: The fluorine atom at the 2-position (ortho to the carbonyl) is activated for Nucleophilic Aromatic Substitution (SNAr). The carbonyl group acts as an electron-withdrawing group (EWG), making the fluorine a good leaving group in the presence of strong nucleophiles (amines, thiols).

    • Implication: Avoid storing mixed with strong bases or amines unless reaction is intended.

  • Ketone Chemistry: The cyclopentyl ketone is sterically hindered but susceptible to reduction (NaBH₄) or Grignard addition.

Storage & Stability Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerate).

  • Incompatibility: Strong oxidizing agents (peroxides), strong bases (can trigger enolization or SNAr).

Validated Handling Workflow

The following diagram outlines the decision logic for handling this compound in a synthesis environment, specifically addressing the SNAr risk.

HandlingWorkflow Start Acquire 4-Chloro-2-fluorophenyl cyclopentyl ketone CheckState Check Physical State (Liquid vs Solid) Start->CheckState Solid Solid: Weigh in Air (Rapidly) CheckState->Solid If Solid Liquid Liquid: Syringe Transfer (Inert Gas) CheckState->Liquid If Oil ReactionType Intended Reaction? Solid->ReactionType Liquid->ReactionType SNAr SNAr (Displacement of F) Requires Base/Heat ReactionType->SNAr Nucleophilic Attack Carbonyl Carbonyl Addition/Reduction (Grignard/NaBH4) ReactionType->Carbonyl C=O Chemistry Precautions_SNAr CRITICAL: Monitor for HF generation or exotherm SNAr->Precautions_SNAr Precautions_Carb Standard Anhydrous Conditions Carbonyl->Precautions_Carb Quench Quench Protocol: Dilute Acid/Ammonium Chloride Precautions_SNAr->Quench Precautions_Carb->Quench Waste Waste: Halogenated Organics Quench->Waste

Figure 1: Safe handling and reaction decision tree. Note the specific branch for SNAr reactions due to the labile 2-Fluoro substituent.

Part 4: Emergency Response & Toxicology

Acute Exposure Management
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.[2] Note: Halogenated ketones can cause delayed pulmonary edema if superheated vapors are inhaled.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases dermal absorption).

  • Eye Contact: Immediate irrigation is critical.[4] The lipophilic nature means the chemical resists simple water flushing; use saline if available, otherwise copious water.

Fire Fighting Measures
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Carbon Monoxides.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Do not use high-pressure water jets (may scatter the chemical).

  • Special Gear: Firefighters must wear SCBA with full face-piece due to HF generation risk.

Spill Cleanup (Laboratory Scale)
  • Evacuate immediate area.

  • Ventilate (Fume hood sash down).

  • Absorb with vermiculite or sand.

  • Neutralize: Wipe surface with dilute sodium bicarbonate solution (to neutralize potential acidic hydrolysis products).

  • Disposal: Containerize as "Halogenated Organic Waste."

Part 5: Synthesis & Biological Context (Metabolic Logic)

Understanding the metabolic fate of this scaffold is crucial for drug design. The cyclopentyl ring is a common target for CYP450 hydroxylation, while the halogenated ring resists oxidation.

MetabolicPathway Parent Parent Compound (Lipophilic) Phase1_Red Phase I: Reduction (Ketone -> Alcohol) Parent->Phase1_Red Reductase Phase1_Ox Phase I: Hydroxylation (Cyclopentyl Ring) Parent->Phase1_Ox CYP450 Phase2_Gluc Phase II: Glucuronidation (Excretion) Phase1_Red->Phase2_Gluc UGT Phase1_Ox->Phase2_Gluc Bioactive Potential Bioactive Metabolite Phase1_Ox->Bioactive Possible

Figure 2: Predicted metabolic pathway. The ketone reduction is the primary metabolic route, followed by glucuronidation.

References

  • PubChem. (2025).[5][6] Compound Summary: 4-Chloro-2-fluorophenyl cyclopentyl ketone (Related Analogs).[7] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Halogenated Aryl Ketones. Retrieved February 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties of the 4-Chloro-2-Fluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-chloro-2-fluorophenyl moiety is a critical structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic interplay of an ortho-fluoro and a para-chloro substituent, render it a powerful tool for modulating molecular characteristics. This guide provides a detailed examination of the electronic landscape of this moiety. We will deconstruct the constituent inductive and resonance effects, present quantitative measures of its electron-withdrawing nature, and detail both experimental and computational protocols for its characterization. The objective is to equip researchers with the foundational knowledge and practical insights required to strategically deploy this moiety in the design of novel molecules with optimized pharmacokinetic profiles and enhanced target interactions.

Section 1: Deconstructing the Electronic Effects

The electronic character of the 4-chloro-2-fluorophenyl group is a direct consequence of the combined influence of its two halogen substituents. Understanding these individual contributions is key to appreciating the moiety's overall properties.

The Inductive vs. Resonance Dichotomy of Halogens

Halogens attached to an aromatic ring exert two primary electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens draw electron density away from the ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the pi (π) system of the aromatic ring. This effect donates electron density to the ring, specifically at the ortho and para positions, and works in opposition to the inductive effect.[1]

For halogens, the electron-withdrawing inductive effect is generally stronger than their electron-donating resonance effect, making them net deactivators of the aromatic ring. However, the resonance effect is still crucial for directing incoming electrophiles to the ortho and para positions.[2]

The Ortho-Fluoro Substituent: A Potent Inductive Effector

Fluorine is the most electronegative element, giving it the strongest inductive (-I) effect among the halogens. When placed at the ortho position, this effect is maximized at the point of attachment (the ipso-carbon) and the adjacent carbons. Its +R effect is comparatively weak. This potent electron withdrawal significantly lowers the pKa of nearby acidic protons and modulates the electron density of the entire ring.

The Para-Chloro Substituent: A Modulator of π-Density and Interaction Potential

Chlorine is less electronegative than fluorine but is more polarizable. Positioned at the para position, its moderate -I effect contributes to the overall electron-deficient nature of the ring. Furthermore, the chlorine atom's size and polarizability create a region of positive electrostatic potential on its outer surface, known as a "sigma-hole," which allows it to act as a halogen bond donor.[3] This non-covalent interaction can be a critical factor in molecular recognition and protein-ligand binding.[4]

Synergistic Effects: An Electron-Deficient Aromatic System

The combination of a powerful -I effect from the ortho-fluoro group and a supplementary -I effect from the para-chloro group creates a significantly electron-poor aromatic ring. This has profound consequences:

  • Increased Acidity: The pKa of attached functional groups (e.g., anilines, phenols) is substantially lowered. For example, the predicted pKa of 4-chloro-2-fluoroaniline is approximately 2.57, drastically more acidic than aniline (pKa ≈ 4.6).[5]

  • Altered Reactivity: The ring is highly deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAr).

  • Metabolic Stability: The electron-deficient nature of the ring can block sites prone to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, thereby increasing the metabolic half-life of a drug molecule.[6][7]

Figure 1. Dominant electronic effects in the 4-chloro-2-fluorophenyl moiety.

Section 2: Quantitative Characterization

To move from a qualitative understanding to a predictive model, we employ quantitative descriptors like Hammett constants.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a linear free-energy relationship that quantifies how a substituent 'X' on a benzene ring affects reaction rates or equilibrium constants relative to hydrogen.[8] The substituent constant, σ, captures the electronic influence of 'X'. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The overall electronic effect of the 4-chloro-2-fluorophenyl moiety can be approximated by the sum of the individual Hammett constants for the substituents.

SubstituentPositionHammett Constant (σ)Primary EffectReference
Fluoroortho~0.34 (σₚ value for comparison)Strong Inductive (-I)[9]
Chloropara+0.23 (σₚ)Inductive (-I) > Resonance (+R)[9][10]
Combined - Σσ ≈ +0.57 Strongly Electron-Withdrawing -

Table 1. Hammett constants for fluoro and chloro substituents.

Note: The ortho (σₒ) constant is complex due to steric and proximity effects and is often approximated or determined empirically. The para (σₚ) value for fluorine is used here for a simplified additive estimation, highlighting the strong withdrawing nature.

The large, positive summed σ value confirms the potent electron-withdrawing capacity of the 4-chloro-2-fluorophenyl group, which is predictive of its impact on molecular properties like pKa and reactivity.

Section 3: Experimental & Computational Workflows

Characterizing the electronic properties of this moiety involves a combination of wet-lab experiments and in-silico modeling.

Experimental Protocol: pKa Determination via Potentiometric Titration

The most direct experimental validation of the moiety's electron-withdrawing effect is to measure the pKa of a molecule containing it. Potentiometric titration is a precise and accessible method for this purpose.[11][12]

Objective: To determine the acid dissociation constant (pKa) of a compound (e.g., 4-chloro-2-fluoroaniline) by monitoring pH changes during titration with a strong acid or base.

Methodology:

  • Preparation: A standardized solution of the analyte (e.g., 1 mM 4-chloro-2-fluoroaniline) is prepared in a suitable solvent system (e.g., water or a co-solvent for solubility). The ionic strength is kept constant using an electrolyte like 0.15 M KCl.[13]

  • Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Titration: The analyte solution is placed in a jacketed vessel at a constant temperature. A standardized titrant (e.g., 0.1 M HCl for an aniline) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: The titration data (pH vs. volume of titrant) is plotted. The equivalence point is identified as the point of maximum slope on the primary curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV). The pKa is equal to the pH at the half-equivalence point.[11][14]

pKa_Workflow prep Sample Preparation (Analyte + KCl) titrate Incremental Titration prep->titrate cal pH Meter Calibration cal->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence & Half-Equivalence Points plot->analyze pKa Calculate pKa analyze->pKa MEP_Workflow input Input Molecule (e.g., 4-chloro-2-fluorotoluene) opt Geometry Optimization (DFT: B3LYP/6-31G(d)) input->opt sp Single-Point Energy Calculation opt->sp density Calculate Electron Density Surface sp->density mep_calc Calculate Electrostatic Potential at Surface density->mep_calc map Map Potential to Surface (Color Coding) mep_calc->map

Figure 3. Computational workflow for generating a Molecular Electrostatic Potential map.

For a molecule with a 4-chloro-2-fluorophenyl group, the MEP map would visually confirm the electron-withdrawing nature of the ring, showing a less negative (more green/blue) potential across the π-system compared to unsubstituted benzene. It would also highlight the negative potential around the lone pairs of the halogen atoms.

Section 4: Implications in Drug Design

The unique electronic signature of the 4-chloro-2-fluorophenyl moiety makes it a highly valuable component in drug discovery for several reasons:

  • pKa Modulation: The strong electron-withdrawing effect can be used to fine-tune the pKa of ionizable groups in a drug candidate. This is critical for optimizing solubility, cell permeability (affecting absorption), and target binding, as the ionization state of a drug governs its behavior at physiological pH (≈7.4). [11]2. Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by P450 enzymes. By making the ring electron-deficient, the 4-chloro-2-fluorophenyl group can "shield" it from such metabolism, increasing the drug's half-life and bioavailability. [6][15]3. Target Interactions: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in a protein's active site. [3]This can significantly enhance binding affinity and selectivity.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes. The specific 4-chloro-2-fluoro pattern provides a defined increase in lipophilicity that can be rationally incorporated by medicinal chemists.

Conclusion

The 4-chloro-2-fluorophenyl moiety is far more than a simple aromatic substituent. It is a precisely engineered electronic module. The powerful, localized inductive effect of the ortho-fluoro atom, combined with the global inductive pull and halogen-bonding potential of the para-chloro atom, creates a robustly electron-deficient system. This predictable electronic character provides drug designers with a reliable tool to enhance metabolic stability, modulate pKa for optimal pharmacokinetics, and introduce specific, affinity-enhancing interactions. A thorough understanding of its fundamental properties, supported by quantitative analysis and modern characterization techniques, is essential for its effective and rational application in the development of next-generation therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online ahead of print. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Willoughby, P. H., & Gallaher, J. K. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Geise, C. M., & Hadad, C. M. (2000). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. The Journal of Organic Chemistry. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Ivanova, Y., et al. (2021). Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches: Insights from Chemical Landscape Analysis and DFT Calculations. MDPI. [Link]

  • American Chemical Society. (2000). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. The Journal of Organic Chemistry. [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Tche Quimica. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. Scientific Diagram. [Link]

  • PubMed. (2000). Computational study of the electronic structure of substituted phenylcarbene in the gas phase. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Science.gov. (n.d.). Phenyl ring substituents: Topics. Retrieved from [Link]

  • Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Scientific Diagram. [Link]

  • National Center for Biotechnology Information. (2014). Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines. PMC. [Link]

  • Vaia. (n.d.). Is a phenyl group an ortho, para director that activates a benzene ring toward electrophilic attack? Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • National Center for Biotechnology Information. (2015). Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. PMC. [Link]

  • PIPER. (n.d.). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • ResearchGate. (2024). Effects of atomic electronegativity of halogen on excited state reactional behaviors for 4-chloro-2-[1-(4-methoxy-phenyl)-4,5-diphenyl-1H-imidazol-2-yl]-phenol compound: a theoretical study. Scientific Diagram. [Link]

  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • MDPI. (2022). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. [Link]

  • Journal of Chemical Education. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. [Link]

  • National Center for Biotechnology Information. (2013). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis & Utilization of 4-Chloro-2-fluorophenyl Cyclopentyl Ketone in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and downstream utility of 4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS: 898791-75-8). This molecule serves as a "privileged scaffold precursor" in the development of next-generation therapeutics, particularly MDM2 inhibitors , NK1 receptor antagonists , and triazole antifungal agents .

The unique substitution pattern—combining a lipophilic cyclopentyl ring with an electron-deficient, halogenated phenyl core—offers dual utility: the fluorine atom (C2) enhances metabolic stability and induces atropisomeric twisting in biaryl systems, while the chlorine atom (C4) provides a reliable handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Profile & Strategic Value

PropertySpecificationStrategic Relevance in Drug Design
Chemical Name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanoneCore scaffold
CAS Number 898791-75-8Verified identifier for regulatory filing
Molecular Formula C₁₂H₁₂ClFOMW: 226.67 g/mol
LogP (Calc) ~3.8High lipophilicity; ideal for CNS penetration (NK1 antagonists)
Electronic Effect 2-Fluoro (σI = 0.52)Deactivates ring; blocks metabolic oxidation at the ortho position.
Steric Effect Cyclopentyl GroupFills hydrophobic pockets (e.g., S1 pocket of Factor XIa).
Structural Logic

The 4-chloro-2-fluorophenyl moiety is a bioisostere frequently employed to replace dichlorophenyl groups, reducing lipophilicity while maintaining halogen-bond interactions. The cyclopentyl ketone functionality serves as a versatile "linchpin," allowing divergence into chiral alcohols (via asymmetric reduction) or heterocycles (via condensation).

Core Synthesis Protocol: Grignard Addition

Rationale: While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the competing directing effects of the fluoro and chloro substituents. The Grignard approach ensures exclusive regiocontrol.

Method A: Controlled Grignard Addition to Nitrile

Reaction Scheme: (4-Cl-2-F-Ph)-MgBr + Cyclopentanecarbonitrile → Imine Intermediate → (H₃O⁺) → Ketone

Reagents & Materials
  • Precursor: 1-Bromo-4-chloro-2-fluorobenzene (CAS: 179897-94-0)

  • Electrophile: Cyclopentanecarbonitrile (CAS: 4254-02-8)

  • Solvent: Anhydrous THF (stabilizer-free)

  • Catalyst: Iodine (crystal) or 1,2-Dibromoethane (initiator)

Step-by-Step Protocol
  • Activation: In a flame-dried 3-neck flask under Argon, charge Mg turnings (1.2 equiv). Add a crystal of I₂ and cover with minimal THF.

  • Initiation: Add 5% of the 1-Bromo-4-chloro-2-fluorobenzene solution. Heat gently with a heat gun until the iodine color fades (formation of Grignard).

  • Addition: Dropwise add the remaining bromide/THF solution over 45 mins, maintaining a gentle reflux (internal temp 60-65°C). Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add Cyclopentanecarbonitrile (1.0 equiv) in THF dropwise over 30 mins. Critical: Maintain temp <5°C to prevent side reactions.

  • Imine Hydrolysis: Warm to RT and stir for 3 hours. Quench by pouring the reaction mixture into ice-cold 2M HCl. Stir vigorously for 2 hours to hydrolyze the ketimine intermediate to the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Checkpoint: Expected yield is 85-92%. Purity >98% by HPLC.

Downstream Application Protocols

Application 1: Asymmetric Synthesis of Chiral Alcohols (NK1 Antagonist Precursors)

Context: Chiral diaryl/alkyl alcohols are pharmacophores in NK1 antagonists (e.g., Aprepitant analogs).

Protocol: Noyori Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst Prep: Mix [Ru(p-cymene)Cl₂]₂ and (S,S)-TsDPEN in 2-propanol. Heat to 80°C for 1 hour to form the active 16-electron Ru-hydride species.

  • Reduction: Add the 4-Chloro-2-fluorophenyl cyclopentyl ketone substrate.

  • Conditions: Add HCOOH/TEA (5:2 azeotrope) as the hydrogen source. Stir at 28°C for 24 hours.

  • Result: Yields the (S)-alcohol with >95% ee. The 2-Fluoro substituent sterically influences the transition state, often enhancing enantioselectivity compared to non-fluorinated analogs.

Application 2: Synthesis of Pyrazole-Based Factor XIa Inhibitors

Context: The ketone is converted to a pyrazole core, a scaffold found in Factor XIa inhibitors (See Ref 3).

Protocol: Claisen Condensation & Cyclization

  • Acylation: React the ketone with diethyl oxalate and LiHMDS to form the diketo-ester intermediate.

  • Cyclization: Treat the intermediate with Hydrazine Hydrate in EtOH at reflux.

  • Outcome: Formation of 3-(4-chloro-2-fluorophenyl)-5-cyclopentyl-1H-pyrazole-5-carboxylate .

  • Significance: The 4-Cl group is positioned to interact with the Tyr228 residue in the Factor XIa pocket, while the cyclopentyl group fills the hydrophobic S1' sub-pocket.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of 4-Chloro-2-fluorophenyl cyclopentyl ketone in divergent synthesis.

G cluster_0 Directing Effects Start 1-Bromo-4-chloro- 2-fluorobenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF, I2 Ketone 4-Chloro-2-fluorophenyl cyclopentyl ketone (CORE SCAFFOLD) Grignard->Ketone + Cyclopentyl Nitrile then H3O+ Alcohol (S)-Alcohol Derivative (NK1 Antagonists) Ketone->Alcohol Ru-TsDPEN HCOOH/TEA (ATH) Pyrazole Pyrazole Scaffold (Factor XIa Inhibitors) Ketone->Pyrazole 1. Diethyl Oxalate 2. N2H4 Biaryl Biaryl Ketone (Suzuki Coupling) Ketone->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (Retains Ketone)

Figure 1: Divergent synthetic pathways from the core ketone scaffold. Red arrows indicate functionalization steps.

Analytical Validation & Quality Control

To ensure protocol integrity, the following analytical parameters must be met:

MethodParameterAcceptance Criteria
HPLC C18 Column, ACN/H₂O (0.1% TFA)Purity ≥ 98.0% (Area %)
¹H NMR 400 MHz, CDCl₃δ 7.6-7.8 (m, 1H, H-6), 7.1-7.2 (m, 2H, H-3,5), 3.4-3.5 (m, 1H, CH-ketone). Note: The H-6 proton shows characteristic coupling with F.
¹⁹F NMR DecoupledSingle peak at ~ -110 ppm (typical for 2-F-Ar).
GC-MS EI SourceMolecular ion [M]+ at m/z 226/228 (3:1 Cl isotope pattern).

Safety & Handling

  • Fluorinated Aromatics: Can be skin irritants. Use nitrile gloves.

  • Grignard Reagents: Pyrophoric hazards. Ensure all glassware is oven-dried. Quench excess reagent slowly at low temperature.

  • Waste Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

  • MDM2 Inhibitor Development: Aguilar, A., et al. (2017). "Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor." Journal of Medicinal Chemistry, 60(7), 2819-2839. Link

    • Relevance: Establishes the pharmacological utility of the 4-chloro-2-fluorophenyl moiety in oncology.
  • Factor XIa Inhibitors: Quan, M. L., et al. (2018). "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors." MDPI Pharmaceuticals, 11(4). Link

    • Relevance: Demonstrates the conversion of chlorofluorophenyl ketones into bioactive pyrazole heterocycles.[1][2]

  • Fungicide SAR Studies: "Structure–activity relationships of fenarimol analogues...". RSC Medicinal Chemistry. Link

    • Relevance: Validates the antifungal activity of 4-chloro-2-fluorophenyl substituted scaffolds.[3]

  • Asymmetric Reduction Protocols: Ikariya, T., et al. (2006). "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses." Organic & Biomolecular Chemistry. Link

    • Relevance: Provides the foundational mechanism for the Ru-c

Sources

Application Notes & Protocol: A Robust Method for the Reductive Amination of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen bonds.[1] This process, which transforms a carbonyl compound into an amine via an intermediate imine, is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The target molecule of this guide, 1-(4-chloro-2-fluorophenyl)cyclopentanamine, represents a valuable building block in medicinal chemistry, where the unique electronic properties of the substituted phenyl ring combined with the alicyclic cyclopentyl moiety can be leveraged to tune the pharmacological profile of drug candidates.

This document provides a comprehensive, field-proven protocol for the synthesis of this primary amine from its corresponding ketone, 4-Chloro-2-fluorophenyl cyclopentyl ketone. We will delve into the mechanistic rationale behind the chosen conditions, emphasizing a one-pot procedure that utilizes titanium(IV) isopropoxide as a highly effective Lewis acid and water scavenger, coupled with sodium borohydride as the reducing agent. This approach is particularly advantageous for the synthesis of primary amines from ketones, a transformation often complicated by competing side reactions and over-alkylation.[3] The protocol is designed for reproducibility and scalability, making it suitable for researchers in both academic and industrial drug development settings.

Scientific Rationale & Mechanistic Overview

The conversion of a ketone to a primary amine via reductive amination is a two-stage process that occurs in a single pot: (1) the formation of an imine intermediate, followed by (2) its immediate reduction to the target amine.

Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of an ammonia equivalent on the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate. This step is a reversible equilibrium. To drive the reaction forward, the subsequent dehydration of the hemiaminal to form the C=N double bond of the imine is critical. For relatively unreactive ketones, this equilibrium can be unfavorable.

To overcome this challenge, our protocol employs Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) . This reagent serves a dual purpose:

  • Lewis Acid Catalyst: It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the amine.[4]

  • Water Scavenger: Ti(O-i-Pr)₄ reacts irreversibly with the water produced during the dehydration step, effectively shifting the equilibrium towards the formation of the imine.[4][5]

As a source of ammonia, a combination of ammonium chloride (NH₄Cl) and a non-nucleophilic base like triethylamine (NEt₃) is used. This in-situ generation of ammonia is more convenient and controllable than using ammonia gas directly.[4]

Stage 2: Imine Reduction Once the imine is formed, it is reduced to the primary amine. For this step, we utilize Sodium Borohydride (NaBH₄) , a mild and selective reducing agent.[6] While NaBH₄ can reduce the starting ketone, its rate of reaction with the imine (or the intermediate titanium complex) is significantly faster under these conditions.[7] The timing of its addition is key; it is introduced only after allowing sufficient time for the imine to form, ensuring high selectivity for the desired product.[3][7] Other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are also effective but NaBH₄ offers a balance of reactivity, cost-effectiveness, and a more favorable safety profile by avoiding cyanide-containing reagents.[8][9]

Experimental Workflow Visualization

The following diagram outlines the complete experimental sequence from reagent setup to the isolation of the final product.

G Experimental Workflow for Reductive Amination cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Work-up & Purification A 1. Reagent Setup - Ketone - NH4Cl, Et3N - Absolute EtOH - Inert Atmosphere (N2) B 2. Lewis Acid Addition - Add Ti(O-i-Pr)4 - Stir at Room Temp A->B C 3. Incubation - Stir for 10 hours - Formation of Imine Intermediate B->C D 4. Reducing Agent Addition - Add NaBH4 (portion-wise) - Control Temperature C->D Proceed to Reduction E 5. Reduction Reaction - Stir for 7 hours at RT D->E F 6. Quenching - Add 2M aq. NH3 E->F Reaction Complete G 7. Extraction - Extract with Organic Solvent (e.g., EtOAc) - Separate Layers F->G H 8. Purification - Wash, Dry (Na2SO4) - Concentrate in vacuo G->H I 9. Final Isolation - Column Chromatography H->I J Final Product: 1-(4-chloro-2-fluorophenyl) cyclopentanamine I->J Characterization

Sources

Application Note: Chemoselective & Enantioselective Hydrogenation of 4-Chloro-2-fluorophenyl Cyclopentyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation of 4-Chloro-2-fluorophenyl cyclopentyl ketone (1) to its corresponding alcohol, (4-Chloro-2-fluorophenyl)(cyclopentyl)methanol (2) . This transformation presents two critical challenges in pharmaceutical synthesis:

  • Chemoselectivity: Reducing the carbonyl group without hydrogenolysis of the aryl chloride (dehalogenation).

  • Stereoselectivity: Establishing the chiral center at the benzylic position, a frequent requirement for pharmacophores (e.g., azole antifungals, kinase inhibitors).

We present two validated protocols: Protocol A utilizes Homogeneous Asymmetric Hydrogenation (Noyori-type) for high enantiomeric excess (>95% ee) and perfect chemoselectivity. Protocol B outlines a Heterogeneous Hydrogenation using modified Pt/C for cost-effective racemic synthesis where halogen retention is paramount.

Chemical Context & Challenges[1][2][3][4][5][6]

The substrate features an electron-deficient aromatic ring due to the inductive effects of the ortho-fluoro and para-chloro substituents. The cyclopentyl group introduces significant steric bulk proximal to the carbonyl.

The Dehalogenation Risk

Standard hydrogenation catalysts (e.g., Pd/C) readily undergo oxidative addition into C-Cl bonds, leading to the des-chloro impurity (3) . This side reaction is accelerated by basic conditions and high temperatures.

Steric & Electronic Factors[7]
  • Ortho-Fluoro Effect: The fluorine atom at the ortho position can influence the conformation of the ketone via dipole interactions, often enhancing enantioselectivity in Ru-catalyzed systems by "locking" the substrate orientation.

  • Cyclopentyl Bulk: The steric hindrance of the cyclopentyl group requires catalysts with an open coordination sphere or flexible ligand "pockets" to ensure high turnover frequency (TOF).

Reaction Pathway Diagram

ReactionPath Substrate Substrate (1) 4-Cl-2-F-phenyl ketone Catalyst Catalyst System Substrate->Catalyst + H2 Alcohol Target Alcohol (2) (Retention of Cl) Catalyst->Alcohol Path A: C=O Reduction (Ru-BINAP / Pt-V) Impurity Impurity (3) Des-chloro Analog Catalyst->Impurity Path B: Hydrodehalogenation (Pd/C Risk)

Figure 1: Competitive reaction pathways. Path A is the desired carbonyl reduction. Path B is the parasitic hydrodechlorination, common with non-specialized catalysts.

Protocol A: Asymmetric Hydrogenation (Ru-Catalysis)

Objective: Synthesis of chiral alcohol with >98% chemoselectivity and >95% ee. Mechanism: Noyori Asymmetric Hydrogenation using a Ru(II)-diphosphine-diamine complex. The Ruthenium center activates H2 via a metal-ligand bifunctional mechanism, avoiding direct interaction with the aryl ring, thus preserving the C-Cl bond.

Materials
  • Pre-catalyst: RuCl2[(S)-xylBINAP][(S)-DAIPEN] (or (S,S)-TsDPEN analog).

    • Rationale: The XylBINAP ligand provides a sterically crowded environment suitable for distinguishing the bulky cyclopentyl group from the aryl ring.

  • Base: Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Isopropanol (IPA) (degassed).

  • Hydrogen Source: H2 gas (balloon or low pressure).[1]

Experimental Procedure
  • Inerting: Purge a stainless steel autoclave or glass pressure vessel with Nitrogen (3 cycles).

  • Loading:

    • Add Substrate (1) (1.0 eq, e.g., 10 mmol).

    • Add Catalyst (S/C ratio 2000:1 to 5000:1).

    • Add

      
      -BuOK (0.02 eq; base is required to activate the pre-catalyst to the active hydride species).
      
  • Solvation: Add degassed IPA (concentration ~0.5 M).

  • Pressurization:

    • Purge with H2 (5 bar) three times to remove N2.

    • Pressurize to 10–20 bar (145–290 psi).

  • Reaction: Stir at 30°C for 12–24 hours.

    • Note: Avoid temperatures >50°C to prevent potential elimination or racemization.

  • Quench: Vent H2 carefully. Concentrate solvent under reduced pressure.

  • Purification: Flash chromatography or crystallization (often possible due to high ee).

Critical Process Parameters (CPP)
ParameterRangeOptimalImpact of Deviation
H2 Pressure 5–50 bar10 bar Low pressure slows rate; too high offers diminishing returns.
Temperature 20–60°C30°C High T risks lowering ee% and increasing dechlorination.
Base:Catalyst 2:1 – 200:110:1 Base is essential for catalyst activation (HCl elimination).
Solvent IPA, MeOHIPA IPA minimizes transesterification side-reactions (if esters present).

Protocol B: Heterogeneous Hydrogenation (Racemic)

Objective: Cost-effective reduction preserving the halogen pattern. Catalyst Choice: Platinum on Carbon (Pt/C) is selected over Pd/C. Platinum is significantly less active toward oxidative addition into Aryl-Cl bonds than Palladium. Alternatively, Sulfided Pt/C can be used to further poison the dehalogenation sites.

Materials
  • Catalyst: 5% Pt/C (sulfided optional).

  • Solvent: Ethyl Acetate or Toluene (Non-protic solvents often suppress dehalogenation compared to MeOH).

  • Additive: Vanadium (optional, often doped in commercial catalysts to accelerate carbonyl reduction).

Experimental Procedure
  • Load Substrate (1) into the reactor.

  • Add 5% Pt/C (2 wt% loading relative to substrate).

  • Add Ethyl Acetate (0.5 M).

  • Pressurize with H2 to 5 bar (72 psi).

  • Stir vigorously at 25°C .

    • Monitoring: Monitor by HPLC every 2 hours. Stop immediately upon disappearance of ketone to prevent over-reduction.

  • Workup: Filter catalyst through Celite. Evaporate solvent.

Analytical Controls & Validation

A self-validating system requires rigorous checking of the "Kill Steps" (reaction completion) and "Quality Steps" (purity).

HPLC Method (Chiral)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : IPA (90:10).

  • Detection: UV @ 254 nm.

  • Expected Result:

    • (S)-Enantiomer:

      
       8.5 min
      
    • (R)-Enantiomer:

      
       10.2 min
      
    • Ketone (SM):

      
       5.0 min
      
Impurity Profiling (GC-MS)

Monitor for Des-chloro impurity (3) (


).
  • If Des-chloro > 0.5%:

    • Protocol A: Lower temperature, reduce base concentration.

    • Protocol B: Switch to Sulfided Pt/C or add trace morpholine.

Process Workflow Diagram

Workflow Start Start: Raw Material QC (Check H2O content) Prep Catalyst Prep (Glovebox) Ru-BINAP + tBuOK Start->Prep Reaction Hydrogenation 10 bar H2, 30°C, IPA Prep->Reaction IPC IPC: HPLC Check Conv > 98%? Reaction->IPC Workup Vent & Conc. Solvent Swap IPC->Workup Yes Fail Troubleshoot: Check H2 purity / Catalyst poison IPC->Fail No (Stalled) Cryst Crystallization (Enrichment of ee) Workup->Cryst

Figure 2: Operational workflow for Protocol A (Asymmetric Hydrogenation).

Safety & Handling

  • High Pressure: All reactions >1 atm must be conducted in rated pressure vessels (Parr reactor or equivalent).

  • Hydrogen Gas: H2 is explosive over a wide range (4–74% in air). Ground all equipment to prevent static discharge.[2] Ensure oxygen is <1% before introducing H2.

  • Catalyst Handling: Dry Ru/Pt catalysts can be pyrophoric. Always handle wet or under inert atmosphere.

References

  • Noyori, R., et al. (1995).[3][4] Asymmetric Hydrogenation of Functionalized Ketones Catalyzed by BINAP-Ru Complexes.[5][6] Journal of the American Chemical Society.

  • Ohkuma, T., & Noyori, R. (2001). Hydrogenation of Carbonyl Groups.[7][8][9][10][11] In Handbook of Homogeneous Hydrogenation. Wiley-VCH. (Demonstrates tolerance of Ru-catalysts to halogens).

  • Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.[12][4][11] (Discusses scale-up of chloro-aryl ketone reduction).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[7][9][11] Academic Press. (Source for Pt/C vs Pd/C selectivity rules).

  • Vertex AI Search. (2026). Safety Protocols for High Pressure Hydrogenation.[13]2[6][10]

Sources

Application Notes & Protocols for the Synthesis of Novel Azole Antifungal Agents from 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] Azole antifungals, which act by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, remain a cornerstone of antifungal therapy.[3][4][5] This document provides a comprehensive guide for the design and synthesis of novel triazole-based antifungal agents, utilizing 4-Chloro-2-fluorophenyl cyclopentyl ketone as a versatile starting material. We present a detailed synthetic strategy, step-by-step laboratory protocols, and methodologies for in vitro evaluation. The rationale behind key experimental steps is elucidated, drawing from established principles in medicinal chemistry and antifungal drug development.

Introduction: The Rationale for New Azole Antifungals

The global burden of serious fungal diseases is substantial, affecting over 300 million people and causing more than 1.6 million deaths annually.[1] The clinical utility of existing antifungal agents is increasingly threatened by the rise of resistant pathogens.[6] Azole antifungals, such as fluconazole and voriconazole, function by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[5][7] Disruption of this pathway compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[3][4]

The 2,4-dihalophenyl moiety is a key pharmacophore in many potent azole antifungals. The starting material, 4-Chloro-2-fluorophenyl cyclopentyl ketone, provides a robust scaffold for creating novel analogs. By modifying the side chain attached to the tertiary alcohol, a common feature of third-generation azoles, new compounds with potentially improved potency, broader spectrum of activity, and ability to overcome resistance mechanisms can be developed.[1][8] This guide details a rational, multi-step synthesis to create a novel triazole antifungal candidate from this starting ketone.

Overall Synthetic Strategy

The proposed synthetic pathway is a three-step process designed to construct a tertiary alcohol bearing the 4-chloro-2-fluorophenyl group, a 1,2,4-triazole moiety, and a variable side-chain. This approach is analogous to established methods for synthesizing potent azole drugs like voriconazole.[9][10][11]

The core strategy involves:

  • α-Bromination: Introduction of a bromine atom at the α-position of the ketone. This creates a reactive site for subsequent nucleophilic substitution.

  • Triazole Installation: Nucleophilic substitution of the α-bromo ketone with 1H-1,2,4-triazole to form the key α-triazolyl ketone intermediate.

  • Side-Chain Addition: A Reformatsky-type reaction or Grignard addition to the ketone of the intermediate. This step constructs the critical tertiary alcohol and introduces the second key pharmacophore, in this case, a 5-fluoro-4-pyrimidinyl group, which is characteristic of voriconazole.[9][12]

The entire workflow is depicted below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis cluster_2 PART 3: Biological Evaluation A 4-Chloro-2-fluorophenyl cyclopentyl ketone (Starting Material) B 1-Bromo-1-(4-chloro-2-fluorophenyl) cyclopentyl ketone (Intermediate 1) A->B  Step 1: α-Bromination (NBS, p-TsOH) C 1-(4-Chloro-2-fluorophenyl)-1-cyclopentyl -2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate 2) B->C  Step 2: Triazole Substitution (1,2,4-Triazole, K2CO3) D Target Antifungal Agent (Voriconazole Analog) C->D  Step 3: Side-Chain Addition (Reformatsky Reaction with 4-chloro-5-fluoropyrimidine) E In Vitro Antifungal Assay (MIC Determination) D->E  Testing

Caption: Synthetic and evaluation workflow for the target antifungal agent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)-1-cyclopentyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate 2)

This two-step, one-pot procedure is designed for efficiency. The initial bromination creates a reactive intermediate that is immediately consumed by the triazole nucleophile.

Materials:

  • 4-Chloro-2-fluorophenyl cyclopentyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • 1H-1,2,4-Triazole (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Chloro-2-fluorophenyl cyclopentyl ketone (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) and p-Toluenesulfonic acid (0.1 eq).

  • Heat the mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add 1H-1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, again monitoring by TLC until the bromo-intermediate is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 2 as a solid.

Rationale: The use of p-TsOH catalyzes the enolization of the ketone, which is the reactive species in electrophilic α-halogenation by NBS. Acetonitrile is an excellent solvent for both steps. K₂CO₃ acts as a base to deprotonate the triazole, forming a potent nucleophile, and also to neutralize the HBr byproduct.

Protocol 2: Synthesis of the Target Antifungal Agent (Voriconazole Analog)

This step utilizes a Reformatsky-type reaction, a classic method for forming carbon-carbon bonds with organozinc reagents, which are typically less reactive and more selective than their Grignard counterparts.[9]

Materials:

  • Intermediate 2 (1.0 eq)

  • 4-chloro-5-fluoropyrimidine (1.5 eq)

  • Zinc dust (activated) (2.0 eq)

  • Iodine (catalytic amount)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), add activated zinc dust (2.0 eq) and a crystal of iodine to anhydrous THF.

  • Gently heat the suspension until the color of iodine disappears, indicating zinc activation. Cool to room temperature.

  • Add 4-chloro-5-fluoropyrimidine (1.5 eq) to the activated zinc suspension and stir for 30 minutes.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final target compound.

Product Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Compound Technique Expected Observations
Intermediate 2 ¹H NMRPeaks corresponding to aromatic protons, cyclopentyl protons, and triazole protons.[13]
¹³C NMRResonances for carbonyl carbon, aromatic carbons, and triazole carbons.
MS (ESI)A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Target Agent ¹H NMRDisappearance of the ketone carbonyl signal in ¹³C NMR. Appearance of a hydroxyl proton signal and signals for the pyrimidine ring protons in ¹H NMR.
¹³C NMRAppearance of a signal for the tertiary alcohol carbon.
HRMS (ESI)Accurate mass measurement confirming the elemental composition.
IRAppearance of a broad O-H stretching band (~3200-3500 cm⁻¹).

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The synthesized triazole agent is designed to function as a non-competitive inhibitor of lanosterol 14α-demethylase (CYP51).[5][7] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from being demethylated, thereby halting the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, inhibiting fungal growth.[3][8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungal Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-Lanosterol 14-demethyl-Lanosterol Lanosterol->14-demethyl-Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl-Lanosterol->Zymosterol Ergosterol Ergosterol (Membrane Integrity) Zymosterol->Ergosterol Inhibitor Synthesized Triazole Agent Inhibitor->Enzyme Binds to Heme Iron

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the azole agent.

Protocol for In Vitro Antifungal Susceptibility Testing

The antifungal activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established standards.[13]

Materials:

  • Synthesized compound stock solution (in DMSO)

  • Standard antifungal (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compound and the standard drug in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to the standard specified in the guidelines.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Representative Antifungal Activity Data

The following table presents hypothetical, yet realistic, MIC₅₀ values (concentration inhibiting 50% of growth) for the synthesized compound against common fungal pathogens.

Fungal Strain Target Compound MIC₅₀ (µg/mL) Fluconazole MIC₅₀ (µg/mL)
Candida albicans SC5314≤0.1251.0
Candida glabrata 5372.016.0
Cryptococcus neoformans H990.254.0
Fluconazole-Resistant C. albicans1.0>64

Data are representative and should be determined experimentally.

Conclusion

This application guide outlines a robust and rational synthetic pathway for developing novel triazole antifungal agents from 4-Chloro-2-fluorophenyl cyclopentyl ketone. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory.[1][7][9] The structural similarity of the target compound to clinically successful antifungals suggests a high probability of activity against the fungal CYP51 enzyme. Further optimization of the side-chain introduced in Step 3 could lead to the discovery of lead compounds with superior potency, a broader spectrum, and efficacy against drug-resistant fungal strains, addressing a critical unmet need in infectious disease therapy.

References

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and antifungal activity of novel triazoles containing propyl side chains. (2023). Journal of Pharmaceutical Practice and Service.
  • Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). Archiv der Pharmazie.
  • An Enantioselective Synthesis of Voriconazole. (2013). The Journal of Organic Chemistry.
  • Antifungal agents: mechanisms of action. (2001). Trends in Microbiology.
  • Process for the preparation of voriconazole and analogues thereof. (2014).
  • Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans. (2025).
  • The mechanism of action of the new antimycotic ketoconazole. (1982). The American Journal of Medicine.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1983). Reviews of Infectious Diseases.
  • Ketoconazole. (2023). Wikipedia.
  • Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them. (1987).

Sources

Application Notes and Protocols: Optimized Friedel-Crafts Acylation Methods for the Synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By:

Gemini Advanced Synthesis Group February 21, 2026

Abstract

This document provides a detailed technical guide on the synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone, a key building block in modern medicinal chemistry. We present two robust Friedel-Crafts acylation protocols, a classical approach utilizing aluminum chloride and a contemporary method employing a milder Lewis acid catalyst. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This guide is intended to equip researchers and drug development professionals with the necessary knowledge for the efficient and reproducible synthesis of this important intermediate.

Introduction: The Significance of 4-Chloro-2-fluorophenyl cyclopentyl ketone

4-Chloro-2-fluorophenyl cyclopentyl ketone serves as a critical precursor in the synthesis of a variety of pharmacologically active molecules.[1][2] The specific arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the cyclopentyl ketone moiety, provides a versatile scaffold for the development of novel therapeutics. The chloro and fluoro groups can modulate the electronic properties and metabolic stability of the final drug molecule, while the cyclopentyl ketone offers a reactive handle for further chemical transformations.

The Friedel-Crafts acylation stands as a fundamental and widely employed method for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[4] While powerful, the synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone via this method presents specific challenges due to the electronic effects of the halogen substituents on the aromatic ring. This guide will address these challenges and provide optimized protocols for successful synthesis.

Mechanistic Insights and Strategic Considerations in Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[5][6][7] The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or anhydride, by a Lewis acid catalyst.[8] This generates a highly reactive acylium ion, which then acts as the electrophile.[5][9] The aromatic ring, acting as a nucleophile, attacks the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.[6]

Figure 1. Mechanism of Friedel-Crafts Acylation.

The regioselectivity of the acylation on the 3-chloro-1-fluorobenzene ring is governed by the directing effects of the halogen substituents. Both fluorine and chlorine are ortho, para-directing groups; however, they are also deactivating. The acylation is anticipated to occur predominantly at the position para to the fluorine and ortho to the chlorine, which is the most activated site.

Validated Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol outlines the traditional approach using the potent Lewis acid, aluminum chloride. Due to its high reactivity and moisture sensitivity, careful handling is imperative.[10][11]

Materials:

Reagent/MaterialGrade/Specification
3-Chloro-1-fluorobenzene≥99%, anhydrous
Cyclopentanecarbonyl chloride≥98%
Aluminum chloride (AlCl₃)Anhydrous, ≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric acid, concentratedACS reagent grade
Sodium bicarbonate, saturated solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glasswareDry and inert atmosphere compatible

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add cyclopentanecarbonyl chloride (1.05 equivalents) to the stirred suspension, maintaining the temperature at 0 °C. Following this, add 3-chloro-1-fluorobenzene (1.0 equivalent) dropwise over 30-60 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Stoichiometry and Reaction Parameters for Protocol 1

Reactant/CatalystMolar Equivalents
3-Chloro-1-fluorobenzene1.0
Cyclopentanecarbonyl chloride1.05
Aluminum chloride1.1
Parameter Condition
Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Protocol 2: Mild Friedel-Crafts Acylation using Zinc(II) Salts

This protocol employs a milder Lewis acid, such as zinc chloride, which can be advantageous for substrates sensitive to strong acids and often results in cleaner reactions with easier work-up.[13]

Materials:

Reagent/MaterialGrade/Specification
3-Chloro-1-fluorobenzene≥99%, anhydrous
Cyclopentanecarbonyl chloride≥98%
Zinc chloride (ZnCl₂)Anhydrous, ≥98%
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%
Sodium bicarbonate, saturated solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glasswareDry and inert atmosphere compatible

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous zinc chloride (catalytic amount, e.g., 0.2 equivalents).

  • Reagent Addition: Add 3-chloro-1-fluorobenzene (1.0 equivalent) and cyclopentanecarbonyl chloride (1.2 equivalents) to the flask, followed by anhydrous 1,2-dichloroethane.

  • Reaction Progression: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the residue by vacuum distillation or column chromatography.

Table 2: Stoichiometry and Reaction Parameters for Protocol 2

Reactant/CatalystMolar Equivalents
3-Chloro-1-fluorobenzene1.0
Cyclopentanecarbonyl chloride1.2
Zinc chloride0.2
Parameter Condition
TemperatureReflux (80-85 °C)
Reaction Time4-8 hours

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"];
Addition [label="Reagent Addition\n(Controlled Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Purification [label="Purification\n(Distillation or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Product [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Setup;
Setup -> Addition;
Addition -> Monitoring;
Monitoring -> Workup [label="Reaction Complete"];
Workup -> Purification;
Purification -> Product;

caption [label="Figure 2. General Experimental Workflow.", shape=plaintext, fontsize=10];

}

Sources

Application Note: Scalable Synthesis of 4-Chloro-2-fluorophenyl Cyclopentyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone , a critical intermediate in the development of halogenated aryl-ketone APIs (Active Pharmaceutical Ingredients), such as antimicrobial agents and NMDA receptor modulators.[1]

While Friedel-Crafts acylation is a common route for aryl ketones, this guide explicitly advises against it for this specific isomer due to regioselectivity limitations.[1] Instead, we present two high-fidelity protocols:

  • Protocol A (The Process Route): Grignard addition to a nitrile. This is the preferred method for kilogram-scale production due to high atom economy and direct regiochemical control.[1]

  • Protocol B (The Precision Route): Weinreb Amide synthesis. Recommended for discovery-phase synthesis where functional group tolerance is paramount.[1]

Retrosynthetic Analysis & Strategy

The structural challenge lies in the specific 4-chloro-2-fluoro substitution pattern.[1]

  • Why Friedel-Crafts Fails: Acylation of 1-chloro-3-fluorobenzene typically occurs para to the strong fluorine donor, yielding the 2-chloro-4-fluorophenyl isomer (incorrect regiochemistry).[1]

  • The Solution: Use pre-functionalized aromatic precursors where the halogen positions are "locked in" prior to C-C bond formation.[1]

Synthesis Logic Flow (DOT Diagram)

SynthesisRoutes cluster_FC Route X: Friedel-Crafts (Not Recommended) cluster_Grignard Route A: Grignard-Nitrile (Scalable) cluster_Weinreb Route B: Weinreb Amide (High Purity) Target Target: 4-Chloro-2-fluorophenyl cyclopentyl ketone PrecursorFC 1-Chloro-3-fluorobenzene ProductFC Major Product: 2-Chloro-4-fluorophenyl isomer PrecursorFC->ProductFC Acylation (Regio-error) Nitrile 4-Chloro-2-fluorobenzonitrile Imine Imine Intermediate Nitrile->Imine + Cyclopentyl MgBr Imine->Target Acid Hydrolysis Acid 4-Chloro-2-fluorobenzoic acid Amide Weinreb Amide Acid->Amide 1. SOCl2 2. HN(OMe)Me Amide->Target + Cyclopentyl MgBr

Figure 1: Retrosynthetic comparison showing why the Grignard and Weinreb routes are superior to Friedel-Crafts for this specific isomer.

Protocol A: Grignard Addition to Nitrile (Scalable)

Best For: Scale-up (100g – 10kg), Cost Efficiency.[1] Mechanism: Nucleophilic addition of Grignard to the nitrile carbon forms a metallo-imine, which hydrolyzes to the ketone.[1]

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
4-Chloro-2-fluorobenzonitrile 1.0SubstratePurity >98%; Moisture <0.1%
Cyclopentylmagnesium Bromide 1.2 - 1.3Nucleophile2M in THF/Ether; Titrate before use
CuBr (Copper(I) Bromide) 0.05 (5 mol%)CatalystOptional: Accelerates reaction, reduces biaryl coupling
THF (Tetrahydrofuran) 10 VolSolventAnhydrous; Peroxide-free
HCl (3M aq) ExcessQuenchExothermic addition
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.[1]

  • Substrate Dissolution: Charge 4-Chloro-2-fluorobenzonitrile (1.0 eq) and CuBr (0.05 eq) into the flask. Add anhydrous THF (5 volumes). Cool to 0°C .[1][2]

  • Grignard Addition: Transfer Cyclopentylmagnesium bromide (1.25 eq) to the addition funnel under N2. Add dropwise over 60 minutes.

    • Control: Maintain internal temperature < 10°C to prevent runaway exotherms.[1]

  • Reaction Phase: Once addition is complete, warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check by TLC/HPLC.[1] The nitrile peak should disappear.[1] The intermediate (imine) is often stable until hydrolysis.

  • Imine Hydrolysis: Cool the mixture back to 0°C . Slowly add 3M HCl (Caution: Gas evolution and heat).[1]

    • Reflux:[1][2] After quenching, heat the biphasic mixture to 60°C for 1 hour to ensure complete hydrolysis of the imine to the ketone.

  • Work-up:

    • Separate layers.[3] Extract aqueous layer with MTBE or Ethyl Acetate (2x).[1]

    • Wash combined organics with saturated NaHCO3 (to remove acid) and Brine.[1]

    • Dry over MgSO4, filter, and concentrate in vacuo.

Purification
  • Crude Appearance: Yellow to amber oil.[1]

  • Distillation: High vacuum distillation (0.5 mmHg, ~140-150°C) is effective for >100g scales.[1]

  • Crystallization: If solid, recrystallize from Hexane/IPA (9:1).[1]

Protocol B: Weinreb Amide Route (High Precision)

Best For: Discovery chemistry, avoiding over-alkylation side products.[1]

Step-by-Step Procedure
  • Amide Formation:

    • React 4-Chloro-2-fluorobenzoic acid with Thionyl Chloride (SOCl2) to form the acid chloride.[1]

    • React the acid chloride with N,O-Dimethylhydroxylamine HCl (Weinreb salt) and Triethylamine (TEA) in DCM at 0°C.[1]

    • Yield: Typically >90%.[1] Isolate the Weinreb amide.[1]

  • Grignard Reaction:

    • Dissolve Weinreb amide (1.0 eq) in anhydrous THF at -10°C .

    • Add Cyclopentylmagnesium bromide (1.2 eq) slowly.

    • Mechanism:[1][2][4][5][6] The Magnesium chelates between the carbonyl and the methoxy oxygen, forming a stable tetrahedral intermediate that prevents a second Grignard addition.[1]

  • Quench:

    • Quench with saturated NH4Cl. The intermediate collapses to the ketone upon workup.[1][5]

Analytical Specifications (QC)

To validate the synthesis, the following analytical signatures must be met.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water Gradient> 98.0% Area
1H NMR 400 MHz, CDCl3δ 7.2-7.5 (m, 3H, Ar-H), 3.5 (m, 1H, CH-C=O), 1.5-2.0 (m, 8H, Cyclopentyl)
Mass Spec LC-MS (ESI+)[M+H]+ = 227.06 (Cl isotope pattern visible)
Appearance VisualClear pale yellow oil or off-white low-melting solid

Critical Impurity Profile:

  • Bis-cyclopentyl alcohol: Result of double Grignard addition (Common in acid chloride routes, rare in Weinreb/Nitrile routes).[1]

  • Regioisomer (2-Cl, 4-F): Should be Not Detected if using the recommended precursors.[1]

Safety & Waste Management

  • Grignard Reagents: Pyrophoric hazards. Use dry syringes/cannulas. Quench excess reagent with Acetone or Ethyl Acetate before adding water to prevent violent hydrogen evolution.[1]

  • Cyanide Waste (Route A): While the nitrile group is consumed, trace cyanides are possible if hydrolysis is incomplete.[1] Treat aqueous waste with bleach (NaOCl) at pH >10 to oxidize any residual cyanide before disposal.[1]

  • AlCl3 (If attempting FC): Reacts violently with water releasing HCl gas.[1]

References

  • Synthesis of Aryl Cyclopropyl Ketones via Grignard: Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles." Link

  • Ketamine Analog Synthesis (Structural Analog): Wikipedia. "2-Fluorodeschloroketamine Synthesis."[1] (Describes the reaction of 2-fluorobenzonitrile with cyclopentyl Grignard). Link[1]

  • Friedel-Crafts Selectivity: Chemistry Steps. "Friedel-Crafts Acylation Mechanism and Selectivity." Link

  • Weinreb Amide Methodology: Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link

  • CAS Registry Data: Common Chemistry. "CAS 898751-64-9 Detail."[1] Link[1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during 4-Chloro-2-fluorophenyl cyclopentyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-fluorophenyl cyclopentyl ketone Synthesis

Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic process. Our focus is on providing practical, causality-driven solutions grounded in established chemical principles.

Overview of the Core Synthesis: Friedel-Crafts Acylation

The most common and direct route to synthesizing 4-Chloro-2-fluorophenyl cyclopentyl ketone is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclopentanecarbonyl chloride.[1][2] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][3] The primary transformation involves the electrophilic aromatic substitution of a hydrogen atom on the 1-chloro-3-fluorobenzene ring with the cyclopentylcarbonyl group.[2][4]

The desired reaction is as follows:

While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and downstream processing. This guide focuses on identifying, understanding, and mitigating these issues.

Reaction and Side Product Schematic

The following diagram illustrates the desired reaction pathway and the formation of key impurities discussed in this guide.

G cluster_hydrolysis Reagent Degradation Reactants 1-Chloro-3-fluorobenzene + Cyclopentanecarbonyl Chloride + AlCl₃ Product Desired Product: 4-Chloro-2-fluorophenyl cyclopentyl ketone Reactants->Product Desired Pathway (Para-acylation) Isomer Isomeric Impurity: 2-Chloro-4-fluorophenyl cyclopentyl ketone Reactants->Isomer Side Reaction 1 (Ortho-acylation) Diacylation Di-acylated Impurity Product->Diacylation Side Reaction 2 (Over-acylation) Hydrolysis Hydrolysis Byproduct: Cyclopentanecarboxylic Acid Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride->Hydrolysis Side Reaction 3 (Moisture Contamination)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying cause and actionable steps for mitigation.

Q1: My reaction is producing a significant amount of an unknown isomer. How can I improve regioselectivity for the desired 4-chloro-2-fluoro product?

A1: Cause and Mitigation of Isomeric Impurities

The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on substituted rings. The substituents on your starting material, 1-chloro-3-fluorobenzene, direct the incoming acyl group. Both chlorine and fluorine are ortho-, para-directing deactivators.

  • Desired Product: Acylation at the C4 position (para to the fluorine and ortho to the chlorine) yields 4-Chloro-2-fluorophenyl cyclopentyl ketone . This is generally the major, thermodynamically favored product.

  • Isomeric Impurity: Acylation at the C6 position (ortho to both fluorine and chlorine) yields 2-Chloro-4-fluorophenyl cyclopentyl ketone . This is often the kinetically favored product.

Troubleshooting Steps:

  • Temperature Control: Lower reaction temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[5] However, excessively high temperatures can lead to decomposition. We recommend starting the reaction at a low temperature (0-5 °C) during the addition of reagents and then allowing it to slowly warm to room temperature or slightly above (e.g., 40 °C) to favor the desired para-isomer.

  • Solvent Choice: The polarity of the solvent can influence isomer distribution.[5] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. In some systems, more polar solvents like nitrobenzene can favor the thermodynamic product, but this must be evaluated carefully due to potential complications in work-up.[5]

  • Lewis Acid Stoichiometry: The amount of Lewis acid can impact selectivity. A stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is necessary because it forms a complex with the product ketone.[1][6] Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess may decrease selectivity and increase side reactions.

ParameterCondition Favoring Kinetic Product (Isomer)Condition Favoring Thermodynamic Product (Desired)
Temperature Low (e.g., < 0 °C)Moderate to High (e.g., 25-50 °C)
Solvent Non-polar (e.g., CS₂, DCM)More Polar (e.g., Nitrobenzene) - Use with caution
Reaction Time ShortLonger (allowing for potential equilibration)
Q2: I'm observing a higher molecular weight impurity, likely a di-acylated product. How can this be avoided?

A2: Preventing Polyacylation

Unlike Friedel-Crafts alkylation, acylation is generally self-limiting. The ketone group of the product is electron-withdrawing, which deactivates the aromatic ring, making a second acylation less likely.[4][7] However, under harsh conditions or with highly activated rings, polyacylation can still occur.

Troubleshooting Steps:

  • Control Stoichiometry: The most critical factor is the stoichiometry of the acylating agent. Use a slight excess of the 1-chloro-3-fluorobenzene (e.g., 1.1 equivalents) relative to the cyclopentanecarbonyl chloride (1.0 equivalent). This ensures the acylating agent is the limiting reagent, minimizing the chance of a second acylation.

  • Order of Addition: Add the cyclopentanecarbonyl chloride slowly to the mixture of the aromatic substrate and Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction, disfavoring polyacylation.

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the deactivated ring of the mono-acylated product to react again.

  • Use a Milder Lewis Acid: If polyacylation is a persistent issue, consider a milder Lewis acid than AlCl₃, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[6] These may require higher temperatures or longer reaction times but are less aggressive.[6]

Q3: The reaction is sluggish, incomplete, or fails to initiate. What are the likely causes?

A3: Troubleshooting Poor Reactivity

A stalled Friedel-Crafts reaction is almost always due to reagent or catalyst deactivation, often by moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: This is the most critical parameter.[5]

    • Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use anhydrous grade solvents.

    • Reagents: Use freshly opened or properly stored reagents. Aluminum chloride is highly hygroscopic and will be deactivated by atmospheric moisture.[5]

  • Verify Reagent Quality:

    • Cyclopentanecarbonyl Chloride: This reagent can hydrolyze over time to form cyclopentanecarboxylic acid.[8][9] The carboxylic acid can inhibit the reaction.[5] If the quality is suspect, re-distill the acyl chloride before use.

    • Aluminum Chloride: Use a high-purity, anhydrous grade. A simple visual check can be helpful; it should be a fine, pale-yellow or off-white powder. Clumpy or discolored AlCl₃ may have been exposed to moisture.

  • Sufficient Catalyst Loading: As mentioned, the product ketone forms a complex with the AlCl₃ catalyst.[1][6] Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is required. Using catalytic amounts will result in an incomplete reaction.

Q4: My work-up procedure is difficult, forming emulsions or resulting in low isolated yield. What is the best practice for quenching and extraction?

A4: Optimizing the Reaction Work-up

The work-up of a Friedel-Crafts reaction involves hydrolyzing the aluminum chloride-ketone complex and quenching any excess AlCl₃. This process is highly exothermic and can be problematic if not controlled.[5]

Recommended Work-up Protocol:

  • Prepare a Quench Solution: Prepare a beaker of crushed ice and add dilute hydrochloric acid (e.g., 2M HCl). The acid ensures that aluminum salts remain dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺) rather than precipitating as aluminum hydroxides, which cause emulsions.[5]

  • Slow and Controlled Quench: Cool the reaction vessel in an ice bath. Very slowly and with vigorous stirring, transfer the reaction mixture into the ice-cold acid. This must be done carefully to manage the exotherm and the evolution of HCl gas.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer one or two more times with the reaction solvent (e.g., DCM) to recover any dissolved product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl (to remove any remaining aluminum salts).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Be cautious of gas evolution (CO₂).

    • Brine (saturated NaCl solution) to break up any minor emulsions and begin drying the organic layer.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Troubleshooting Decision Workflow

Use the following flowchart to diagnose and address common issues systematically.

G Start Problem Observed (Low Yield / High Impurity) Check_Purity Impurity Profile by GC/LC-MS? Start->Check_Purity Check_Conversion Incomplete Conversion? Start->Check_Conversion Action_Workup Problem: Difficult Work-up Action: - Quench slowly into ice/HCl. - Perform sequential washes. Start->Action_Workup Isomer_Issue Isomer > 5%? Check_Purity->Isomer_Issue Check_Conversion->Check_Purity No Action_Moisture Action: - Use anhydrous reagents/solvents. - Check AlCl₃ quality. - Ensure >1.0 eq. of AlCl₃. Check_Conversion->Action_Moisture Yes Diacyl_Issue Diacylation Observed? Isomer_Issue->Diacyl_Issue No Action_Isomer Action: - Increase reaction temp to 40°C. - Increase reaction time. - Screen alternative solvents. Isomer_Issue->Action_Isomer Yes Action_Diacyl Action: - Use acyl chloride as limiting reagent. - Add acyl chloride slowly. - Lower reaction temperature. Diacyl_Issue->Action_Diacyl Yes End Process Optimized Diacyl_Issue->End No Action_Moisture->End Action_Isomer->End Action_Diacyl->End Action_Workup->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Cherif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

Sources

Technical Support Center: Stability of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluorophenyl cyclopentyl ketone is a robust intermediate primarily synthesized via Friedel-Crafts acylation. Its structural integrity is maintained by the electron-withdrawing nature of the halogen substituents (


, 

) on the aromatic ring, which deactivates the ring against electrophilic attack and reduces the basicity of the carbonyl oxygen.

Core Stability Verdict: The compound is highly stable in non-oxidizing Bronsted acids (e.g.,


, 

) at ambient temperatures. However, under forcing conditions (superacids or high heat), it exhibits specific vulnerabilities to protodeacylation (Reverse Friedel-Crafts).

Part 1: Acidic Stability Profile & Mechanistic Insight

The Electronic Shielding Effect

To understand why this molecule behaves as it does in acid, we must look at the electronic environment:

  • Carbonyl Protonation: In acidic media, the first step is the protonation of the carbonyl oxygen (

    
    ).
    
  • Inductive Deactivation: The 2-Fluoro and 4-Chloro substituents are electron-withdrawing by induction. This reduces the electron density available to the carbonyl, making it less basic than unsubstituted benzophenone.

    • Consequence: It requires stronger acidity to fully protonate, rendering it resistant to polymerization or aldol-like condensation in mild acids.

  • Steric Protection: The cyclopentyl group provides significant steric bulk compared to a methyl group (acetophenone), shielding the carbonyl carbon from nucleophilic attack (e.g., hydrolysis).

Degradation Pathways in Acid

While stable, failure modes exist. The diagram below details the equilibrium and potential degradation routes.

StabilityPathways Start 4-Chloro-2-fluorophenyl cyclopentyl ketone Protonated Protonated Species (Activated Complex) Start->Protonated + H+ (Fast Equilibrium) Protonated->Start - H+ Enol Enol Tautomer (Reactive Intermediate) Protonated->Enol Tautomerization Deacylated Degradation: 1-Chloro-3-fluorobenzene (Protodeacylation) Protonated->Deacylated Heat + Strong Acid (Reverse Friedel-Crafts) Enol->Protonated Halogenated Side Reaction: Alpha-Halo Ketone (If X2 is present) Enol->Halogenated + X2 (Cl2/Br2)

Figure 1: Acid-mediated equilibrium and degradation pathways.[1] Note that protodeacylation is the primary risk under forcing conditions.

Part 2: Troubleshooting Guide

This section addresses specific observations reported by researchers handling this compound in acidic workflows.

Scenario A: "My reaction mixture turned dark red/brown after adding acid."

Diagnosis: Lewis Acid Complexation.[2]

  • Cause: If you are using Lewis acids (

    
    , 
    
    
    
    ,
    
    
    ), the ketone oxygen donates a lone pair to the metal center, forming a stable, often deeply colored charge-transfer complex.
  • Resolution: This is usually not degradation .

    • Test: Perform a standard aqueous quench (Ice/HCl). If the color reverts to pale yellow/colorless and the ketone is recovered, the complex was reversible.

    • Warning: Do not heat the colored complex without solvent; this can lead to resinification.

Scenario B: "I see a new impurity peak (RRT ~0.8) during HPLC analysis."

Diagnosis: Protodeacylation (Reverse Friedel-Crafts).

  • Cause: Exposure to high temperatures (>80°C) in strong mineral acid (

    
    , 
    
    
    
    ). The acyl group is cleaved, releasing the cyclopentyl cation (which rearranges/polymerizes) and the aromatic core.
  • Identification: The peak likely corresponds to 1-chloro-3-fluorobenzene .

  • Corrective Action: Lower the temperature. If acid catalysis is required for a subsequent step, switch to a milder acid (e.g., Triflic acid at low temp, or Methanesulfonic acid).

Scenario C: "Yield is low after acidic workup; emulsion formed."

Diagnosis: Solubility/Partitioning Issue.

  • Cause: The cyclopentyl group makes the molecule highly lipophilic. In strong acid, the protonated ketone is cationic and acts as a surfactant, stabilizing emulsions.

  • Resolution:

    • Increase ionic strength of the aqueous layer (add

      
      ).
      
    • Use a more polar organic solvent for extraction (e.g., DCM instead of Hexanes) to break the interaction.

    • Do not basify to pH > 12 if avoiding racemization (though this molecule is achiral at the alpha-carbon, basic conditions invite

      
       on the Fluorine).
      

Part 3: Standardized Stability Stress Test Protocol

Use this self-validating protocol to verify the integrity of your specific batch under your experimental conditions.

Objective: Quantify degradation rate in acidic media.

Materials:

  • Sample: 50 mg 4-Chloro-2-fluorophenyl cyclopentyl ketone.

  • Solvent: Acetonitrile (ACN).

  • Acid Source: 1M HCl and Conc.

    
    .
    

Workflow:

  • Preparation: Dissolve 50 mg sample in 10 mL ACN. Split into three vials (A, B, C).

  • Conditions:

    • Vial A (Control): Store at 4°C.

    • Vial B (Mild Stress): Add 1 mL 1M HCl. Stir at RT for 24h.

    • Vial C (High Stress): Add 0.1 mL Conc.

      
      . Heat to 60°C for 4h.
      
  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / ACN Gradient (50%

      
       95%).
      
    • Detection: UV @ 254 nm.

Interpretation Table:

Observation (HPLC Area %)Vial B (Mild)Vial C (High)Conclusion
> 99.0% StableStableExcellent stability. Safe for scale-up.
95% - 99% StableDegradingAvoid high heat. Use Lewis acids carefully.
< 95% DegradingUnstableCRITICAL: Check for nucleophilic impurities in acid.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this ketone in a reaction with


? 
A:  Proceed with caution. While the ketone is stable to the acidity, bromide (

) is a nucleophile. In the presence of the electron-withdrawing 2-Fluoro group, harsh conditions could trigger halogen exchange or ring bromination. Use

if possible.

Q2: Is the alpha-proton on the cyclopentyl ring acidic? A: Yes, but weakly (


). In acidic media, it exists in equilibrium with the enol form.[3] If you add an electrophile (like Bromine 

or Iodine

) to the acidic solution, you will get alpha-halogenation rapidly.

Q3: How should I store the reference standard? A: Although stable in acid, store the neat solid/oil under inert gas (Nitrogen/Argon) at 2-8°C. This prevents slow oxidation of the cyclopentyl ring or hydrolysis of the C-F bond over years of storage.

Q4: Does the fluorine atom hydrolyze in acid? A: No. Aryl fluorides are generally resistant to acidic hydrolysis. They are very labile to basic hydrolysis (


 mechanism). Acidic conditions are actually the preferred method for working up reactions involving this scaffold to preserve the C-F bond.

References

  • Friedel-Crafts Acylation Mechanisms & Catalysts Source: United States Patent 3145216A. "Process for preparing ketones in the presence of Friedel-Crafts catalysts."[4][5][6] Context: Establishes the fundamental stability of aryl ketones in the presence of Lewis acids (

    
    ) and subsequent acidic quenching.
    URL:
    
  • Reactivity of Fluorinated Cyclic Ketones Source: T.C. Sandford et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones." Scientific & Academic Publishing, 2011. Context: Details the keto-enol tautomerism and hydration stability of cyclic ketones with electron-withdrawing groups. URL:

  • Alpha-Halogenation in Acidic Media Source: "Alpha-Halogenation of Ketones."[3] Chemistry LibreTexts. Context: Provides the mechanistic basis for enol-mediated reactivity of cyclopentyl ketones in acidic media. URL:

  • Chemical Safety & Properties (SDS) Source: Sigma-Aldrich Safety Data Sheet (2-Fluorophenyl cyclopentyl ketone analog). Context: General handling, pKa data, and storage recommendations for fluorophenyl ketones. URL:

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of 4-Chloro-2-fluorophenyl cyclopentyl ketone

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers a comprehensive interpretation of the 1H NMR spectrum of 4-Chloro-2-fluorophenyl cyclopentyl ketone, a compound representative of the complex substitution patterns frequently encountered in medicinal chemistry.

This document moves beyond a simple peak assignment, delving into the causal relationships between the molecule's electronic and steric environment and the resulting NMR spectrum. We will dissect the spectrum into its constituent parts, predict the chemical shifts and coupling patterns based on first principles, and compare these predictions with data for analogous structures. This guide is designed to serve as a practical, field-proven resource for researchers, scientists, and drug development professionals who rely on NMR for daily structural verification.

The Analyte: Molecular Structure and Proton Environments

To interpret the spectrum, we must first understand the molecule's structure and the distinct electronic environments of its protons. 4-Chloro-2-fluorophenyl cyclopentyl ketone possesses two key regions: a substituted aromatic ring and a saturated cyclopentyl ring.

The aromatic ring is trisubstituted with a fluorine atom at position 2, a chlorine atom at position 4, and the cyclopentyl ketone group at position 1. These substituents exert significant electronic effects:

  • Fluorine (C2): A highly electronegative atom that inductively withdraws electron density, deshielding nearby protons. As a spin-1/2 nucleus, it will couple with neighboring protons, leading to additional signal splitting (H-F coupling).[1]

  • Chlorine (C4): An electronegative atom that also deshields protons through inductive effects. The common isotopes of chlorine (³⁵Cl and ³⁷Cl) are quadrupolar and do not typically produce observable coupling with protons due to rapid relaxation.

  • Cyclopentyl Ketone (C1): The carbonyl group (C=O) is a strong electron-withdrawing group through both induction and resonance, significantly deshielding the ortho proton (H-6).[2]

The cyclopentyl ring contains nine aliphatic protons, which are categorized based on their proximity to the electron-withdrawing carbonyl group.

Below is a diagram illustrating the unique proton environments of the molecule.

Caption: Molecular structure of 4-Chloro-2-fluorophenyl cyclopentyl ketone with non-equivalent protons labeled.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The 1H NMR spectrum can be predicted by analyzing each unique proton. The key parameters are chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2][3][4]

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-6 1H7.8 – 8.0Triplet (t) or Doublet of doublets (dd)³JHH (ortho) ≈ 8.5 Hz, ⁴JHF (para) ≈ 2.0 Hz
H-5 1H7.3 – 7.5Doublet of doublets (dd)³JHH (ortho) ≈ 8.5 Hz, ⁴JHH (meta) ≈ 2.5 Hz
H-3 1H7.2 – 7.4Triplet (t) or Doublet of doublets (dd)³JHF (ortho) ≈ 8.8 Hz, ⁴JHH (meta) ≈ 2.5 Hz
H-α 1H3.6 – 3.9Multiplet (m)-
H-β, H-β' 4H1.8 – 2.1Multiplet (m)-
H-γ, H-γ' 4H1.6 – 1.8Multiplet (m)-
The Aromatic Region (7.0 – 8.0 ppm)

The aromatic region will display signals for the three protons on the phenyl ring. Their chemical shifts are shifted downfield due to the electron-withdrawing nature of the substituents.[2][5]

  • Proton H-6: This proton is ortho to the strongly deshielding ketone group, making it the most downfield of the aromatic signals. It will be split by the adjacent H-5 proton, an ortho coupling with an expected ³JHH value of 7-10 Hz.[6][7] It will also experience a smaller para coupling to the fluorine atom (⁴JHF), typically around 1-3 Hz.[1] The signal is expected to appear as a doublet of doublets (dd) or a triplet (t) if the coupling constants are coincidentally similar.

  • Proton H-5: This proton is ortho to the chlorine atom and meta to the ketone and fluorine. It will be split by H-6 (ortho coupling, ³JHH ≈ 7-10 Hz) and by H-3 (meta coupling, ⁴JHH ≈ 2-3 Hz).[8] There may also be a small meta coupling to the fluorine. The resulting signal will likely be a doublet of doublets (dd).

  • Proton H-3: This proton is ortho to the fluorine atom and meta to the ketone and chlorine. It will experience a large ortho H-F coupling (³JHF ≈ 7-10 Hz) and a smaller meta H-H coupling to H-5 (⁴JHH ≈ 2-3 Hz).[1][6] This signal is therefore predicted to be a doublet of doublets (dd). In some cases, through-space coupling between the fluorine and a nearby proton can occur, though through-bond coupling is the dominant mechanism here.[9]

The Aliphatic Region (1.5 – 3.9 ppm)

The aliphatic protons of the cyclopentyl group will appear in the upfield region of the spectrum.

  • Proton H-α: This methine proton is directly attached to the carbon adjacent to the carbonyl group. This proximity causes significant deshielding, shifting its signal downfield relative to the other cyclopentyl protons.[10] For the analogous compound, cyclopentyl phenyl ketone, this proton appears at ~3.7 ppm.[11] It is coupled to four neighboring H-β protons on the ring, which will split the signal into a complex multiplet.

  • Protons H-β and H-γ: The remaining eight protons on the cyclopentyl ring are diastereotopic and not chemically equivalent. They will produce complex, overlapping multiplets. The four H-β protons, being closer to the carbonyl group, will be slightly more deshielded (1.8–2.1 ppm) than the four H-γ protons (1.6–1.8 ppm). In practice, these signals often merge into two broad, unresolved multiplets.

Comparative Analysis: Distinguishing from 2-Chloro-4-fluorophenyl cyclopentyl ketone

To underscore the diagnostic power of 1H NMR, we can compare the predicted spectrum of our target molecule with that of a structural isomer, 2-Chloro-4-fluorophenyl cyclopentyl ketone .

Feature4-Chloro-2-fluorophenyl (Target)2-Chloro-4-fluorophenyl (Isomer)Rationale for Difference
Most Downfield Aromatic Signal H-6 (ortho to C=O)H-6 (ortho to C=O)Both are ortho to the ketone, but the electronic environment differs.
H-F Coupling H-3 shows large ortho ³JHF (~9 Hz)H-3 shows meta ⁴JHF (~6 Hz) and H-5 shows ortho ³JHF (~9 Hz)The position of the fluorine atom relative to the other protons changes the coupling pattern significantly.
Splitting of H-6 dd or t (ortho H-H, para H-F)dd (ortho H-H, meta H-Cl - no coupling)The lack of a para-fluorine in the isomer simplifies the H-6 signal.
Overall Pattern Three distinct, complex aromatic signals.Three distinct aromatic signals, but with different coupling constants and chemical shifts.The unique arrangement of substituents creates a unique spectral fingerprint.

This comparison demonstrates that even a simple positional change of the halogen substituents leads to a dramatically different and clearly distinguishable 1H NMR spectrum, allowing for confident structural assignment.

Experimental Protocol for 1H NMR Data Acquisition

To ensure the collection of high-quality, reproducible data, a standardized experimental protocol is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh ~5-10 mg of 4-Chloro-2-fluorophenyl cyclopentyl ketone. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3). A->B C 3. Add internal standard (e.g., 0.03% TMS). B->C D 4. Transfer to a 5 mm NMR tube. C->D E 5. Insert sample into NMR spectrometer (e.g., 400 MHz). D->E F 6. Lock, tune, and shim the instrument. E->F G 7. Acquire 1H spectrum (e.g., 16 scans). F->G H 8. Process data: Fourier transform, phase correction, and baseline correction. G->H

Sources

GC-MS fragmentation patterns of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Introduction: The Analytical Challenge of Novel Ketones

4-Chloro-2-fluorophenyl cyclopentyl ketone is an aromatic ketone whose characterization is essential for various scientific disciplines, from synthetic chemistry to forensic analysis. Its structure, featuring a halogenated aromatic ring and a cycloalkyl moiety, presents a unique analytical challenge. As with many novel or specialized chemical entities, established analytical data may be scarce. This guide, therefore, serves as a predictive and comparative analysis, leveraging foundational principles of mass spectrometry to elucidate the expected fragmentation patterns of this compound under Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

For researchers and drug development professionals, understanding these fragmentation pathways is not merely an academic exercise. It is a critical step in structure confirmation, impurity profiling, and metabolic studies. This document provides a Senior Application Scientist's perspective on predicting and interpreting the mass spectrum of the title compound, comparing the capabilities of GC-MS with other analytical techniques, and offering a robust experimental protocol.

Pillar 1: Predicting the Electron Ionization (EI) Fragmentation of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Under standard Electron Ionization (EI) conditions in GC-MS, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint, dictated by the weakest bonds and the stability of the resulting fragments. For 4-Chloro-2-fluorophenyl cyclopentyl ketone, we can predict a series of characteristic fragmentation pathways.

Molecular Ion (M•+):

The first crucial piece of information is the molecular ion. With a molecular formula of C₁₂H₁₂ClFO, the monoisotopic mass of the molecular ion containing the ³⁵Cl isotope is calculated to be m/z 226 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 228 with approximately one-third the intensity of the M•+ peak is expected, which is a strong indicator for the presence of a single chlorine atom in the molecule.[1][2]

Major Fragmentation Pathways:

The most likely fragmentation events involve cleavages adjacent to the carbonyl group (α-cleavage) and within the cyclic and aromatic systems.[2][3][4]

  • α-Cleavage (Loss of Cyclopentyl Radical): The bond between the carbonyl carbon and the cyclopentyl ring is a prime site for cleavage. This results in the loss of a cyclopentyl radical (•C₅H₉, mass 69 Da), leading to the formation of a stable, resonance-stabilized 4-chloro-2-fluorobenzoyl cation. This fragment is predicted to be a major peak in the spectrum.

    • Predicted Fragment: [C₇H₃ClFO]⁺

    • Predicted m/z: 157 (with an isotopic peak at m/z 159)

  • α-Cleavage (Loss of Halogenated Phenyl Radical): The alternative α-cleavage involves the loss of the 4-chloro-2-fluorophenyl radical (•C₆H₃ClF, mass 129 Da), yielding a cyclopentylacylium ion.

    • Predicted Fragment: [C₆H₉O]⁺

    • Predicted m/z: 97

  • Secondary Fragmentation (Decarbonylation): The 4-chloro-2-fluorobenzoyl cation (m/z 157) can further fragment by losing a neutral carbon monoxide (CO, mass 28 Da) molecule. This is a common pathway for acylium ions.[4]

    • Predicted Fragment: [C₆H₃ClF]⁺

    • Predicted m/z: 129 (with an isotopic peak at m/z 131)

  • Fragmentation of the Cycloalkyl Ring: The cyclopentyl moiety itself can undergo fragmentation. Cycloalkanes often fragment via the loss of small neutral molecules like ethene (C₂H₄, mass 28 Da).[5][6] For instance, the cyclopentyl cation ([C₅H₉]⁺, m/z 69), which might form through other pathways, can lose ethene to produce a propyl cation ([C₃H₅]⁺, m/z 41).

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pattern M•+ (m/z 226/228) M•+ (m/z 226/228) m/z 157/159 [4-Cl-2-F-Ph-CO]⁺ m/z 157/159 M•+ (m/z 226/228)->m/z 157/159 - •C₅H₉ m/z 97 [Cyclopentyl-CO]⁺ m/z 97 M•+ (m/z 226/228)->m/z 97 - •C₆H₃ClF m/z 69 [Cyclopentyl]⁺ m/z 69 M•+ (m/z 226/228)->m/z 69 - •C₇H₃ClFO m/z 129/131 [4-Cl-2-F-Ph]⁺ m/z 129/131 m/z 157/159->m/z 129/131 - CO

Caption: Predicted EI fragmentation pathways for 4-Chloro-2-fluorophenyl cyclopentyl ketone.

Summary of Predicted Mass Fragments:

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Ion Structure Fragmentation Mechanism
226228[C₁₂H₁₂ClFO]•+Molecular Ion (M•+)
157159[C₇H₃ClFO]⁺α-Cleavage: Loss of •C₅H₉
129131[C₆H₃ClF]⁺Secondary Fragmentation: Loss of CO from m/z 157
97-[C₆H₉O]⁺α-Cleavage: Loss of •C₆H₃ClF
69-[C₅H₉]⁺Cyclopentyl Cation
41-[C₃H₅]⁺Loss of C₂H₄ from m/z 69

Pillar 2: Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile compounds, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the analytical goal, be it quantification, definitive structure elucidation, or screening.

Technique Strengths for this Analyte Weaknesses for this Analyte Primary Application
GC-MS High sensitivity and chromatographic resolution. Provides a reproducible fragmentation "fingerprint" for library matching and identification.[7][8]Requires the analyte to be volatile and thermally stable. EI fragmentation can sometimes lead to a weak or absent molecular ion.Identification, quantification, and screening of volatile compounds in complex mixtures.[9]
LC-MS/MS Suitable for non-volatile or thermally labile compounds. "Softer" ionization techniques (e.g., ESI) often preserve the molecular ion.[10] MS/MS provides high selectivity for quantification.May have lower chromatographic resolution than capillary GC. Matrix effects can be more pronounced.Quantification in biological matrices (e.g., blood, urine), analysis of metabolites.[11]
NMR Spectroscopy Provides definitive structural information, including connectivity of atoms (¹H, ¹³C, COSY, HSQC) and information on F and Cl substitution patterns.Relatively low sensitivity compared to MS. Requires a pure, concentrated sample. Not suitable for trace analysis.Unambiguous structure elucidation of pure compounds.
FTIR Spectroscopy Provides information on functional groups present (e.g., C=O stretch for the ketone, C-Cl, C-F, and aromatic C-H bonds).Does not provide information on molecular weight or the overall molecular structure. Not suitable for mixture analysis without prior separation.Quick confirmation of functional groups in a synthesized product.

Pillar 3: Experimental Protocol and Workflow

A trustworthy protocol is a self-validating one. The following GC-MS method is designed for robust and reproducible analysis of 4-Chloro-2-fluorophenyl cyclopentyl ketone, based on standard procedures for similar analytes like benzophenone derivatives and synthetic cathinones.[12][13]

Sample Preparation:

  • Standard Preparation: Accurately weigh ~1 mg of the reference standard. Dissolve in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution. Perform serial dilutions to prepare working standards for calibration (e.g., 1-100 ng/µL).

  • Sample Extraction (from a matrix, e.g., soil): a. Weigh 5 g of the homogenized sample into a centrifuge tube. b. Add 10 mL of a mixture of dichloromethane and acetonitrile (1:1, v/v).[13] c. Vortex for 1 minute, then sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube. f. Concentrate the extract to 1 mL under a gentle stream of nitrogen. g. The sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or similar non-polar column)

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Inlet: Splitless mode, 280 °C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Source (Ionization): Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

  • Data Acquisition: Full Scan Mode

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Inject Inject 1 µL into GC Standard->Inject Extraction Extract Sample from Matrix Extraction->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Process Process Chromatogram Detect->Process Spectrum Extract Mass Spectrum Process->Spectrum Identify Identify via Fragmentation & Library Spectrum->Identify Quantify Quantify using Calibration Curve Spectrum->Quantify

Caption: Standard workflow for the GC-MS analysis of target compounds.

Conclusion

This guide provides a comprehensive, predictive framework for analyzing 4-Chloro-2-fluorophenyl cyclopentyl ketone using GC-MS. By understanding the principles of mass spectral fragmentation, researchers can confidently identify this molecule and differentiate it from related structures, even in the absence of a pre-existing library spectrum. The primary predicted fragments at m/z 157/159 (loss of cyclopentyl) and m/z 97 (loss of the aromatic group) are key diagnostic ions. While GC-MS is an exceptionally powerful technique for this purpose, integrating data from orthogonal methods like NMR and LC-MS/MS will provide the highest level of analytical confidence, adhering to the rigorous standards of modern scientific research.

References

  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • Bila, D., et al. (2015). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Clean – Soil, Air, Water, 43(10), 1463-1470. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Food Chemistry, 121(4), 1317-1323. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • NCSU Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Chad's Prep. (n.d.). 14.6c Fragmentation Patterns of Ketones and Aldehydes. [Link]

  • University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). A Step-by-Step of Gas Chromatography-Mass Spectrometry (GC-MS) Data Interpretation. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]

  • Zhang, Y., et al. (2021). Structure identification and analysis of the suspected chemical precursor of 2-fluorodeschloroketamine and its decomposition products. Drug Testing and Analysis, 13(10), 1796-1806. [Link]

  • Kwiecień, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6929. [Link]

Sources

Reference standards for 4-Chloro-2-fluorophenyl cyclopentyl ketone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification Guide: 4-Chloro-2-fluorophenyl Cyclopentyl Ketone

Executive Summary

This guide provides a technical comparison of qualification strategies for 4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS: 898751-64-9), a critical halogenated intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including specific kinase inhibitors and structural analogs of dissociative anesthetics.

Establishing a valid Reference Standard (RS) for this compound is chemically challenging due to the di-halogenated aromatic ring (causing potential regio-isomer impurities) and the cyclopentyl moiety (susceptible to ring-opening or oxidative degradation). This guide compares the industry-standard Mass Balance Approach against the modern Quantitative NMR (qNMR) methodology, recommending a hybrid protocol for optimal regulatory compliance (ICH Q7/Q2).

Part 1: The Hierarchy of Standards

Before analyzing the compound, researchers must select the appropriate grade of standard based on the development phase.

Standard GradePurity RequirementQualification MethodIntended Use
Certified Reference Material (CRM) >99.5% (Uncertainty ±0.3%)ISO 17034 Accredited (Mass Balance + qNMR)System calibration, dispute resolution, absolute quantification.
Primary Reference Standard >99.0%Extensive Characterization (NMR, MS, IR, HPLC, GC, TGA, KF)Assigning potency to working standards; regulatory filing.
Working Standard >98.0%Qualified against Primary Standard (HPLC Assay)Routine batch release, in-process control (IPC).
Reagent Grade >95.0%Area% by GC or HPLC onlyEarly-stage synthesis, not for GMP release.

Critical Insight: For 4-Chloro-2-fluorophenyl cyclopentyl ketone, commercial CRMs are rare. Most development teams must synthesize and qualify an In-House Primary Standard .

Part 2: Comparative Analysis of Qualification Methodologies

The core decision for a Senior Scientist is how to assign the Potency (Assay) to the primary standard. We compare the two dominant methodologies.

Method A: The Mass Balance Approach (Traditional)

Calculates purity by subtracting all impurities from 100%.[1]



  • Pros: Universally accepted by older regulatory guidelines; provides a detailed impurity profile.

  • Cons: "Propagation of Error." If you miss an impurity (e.g., a non-chromatophoric salt or a solvent co-eluting with the solvent front), the potency is overestimated. Requires large sample volume (~100-200 mg) for TGA/KF/ROI.

Method B: Quantitative NMR (qNMR) (Modern)

Direct measurement of the main component against an Internal Standard (IS) (e.g., Maleic Acid or TCNB).

  • Pros: Absolute quantification; independent of reference standards; requires minimal sample (~10 mg).

  • Specific Advantage for this Molecule: The Fluorine atom (19F) and the unique Cyclopentyl protons provide distinct signals free from solvent interference.

  • Cons: Requires high-field NMR (>400 MHz) and precise weighing (readability 0.001 mg).

Comparison Data: 4-Chloro-2-fluorophenyl cyclopentyl ketone
ParameterMass Balance (HPLC + GC + KF)1H qNMR (Internal Std: TCNB)19F qNMR (Internal Std: BTF)
Precision (RSD) 0.5 - 1.2%0.3 - 0.6%0.2 - 0.5%
Bias Risk High (Risk of undetected salts)LowLowest (Few F-impurities)
Time to Result 3-5 Days2 Hours2 Hours
Sample Required >150 mg~10-20 mg~10-20 mg
Specificity Separation dependentStructure dependentStructure dependent

Verdict: For 4-Chloro-2-fluorophenyl cyclopentyl ketone, 19F qNMR is superior for potency assignment due to the isolation of the fluorine signal, eliminating interference from non-fluorinated organic impurities (e.g., residual cyclopentyl solvents).

Part 3: Recommended Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity (Area%) and Impurity Profiling.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Carbonyl n->pi*) and 254 nm (Aromatic).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Why this works: The C18 column interacts with the hydrophobic cyclopentyl ring. The acidic mobile phase prevents peak tailing caused by the ketone's weak basicity.

Protocol 2: 19F qNMR for Potency Assignment

Purpose: Absolute Quantification (Primary Standard Qualification).

  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 4,4'-Difluorobenzophenone. (Must be Traceable to NIST).
    
  • Solvent: DMSO-

    
     (Provides good solubility for both ketone and IS).
    
  • Preparation:

    • Weigh 15.0 mg of Sample (Target) into a vial.

    • Weigh 10.0 mg of IS into the same vial.

    • Record weights to 0.001 mg precision.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 30 seconds (Critical: Must be > 5

      
       T1 of the slowest relaxing F nucleus).
      
    • Scans: 32 or 64.

    • Spectral Width: Covers both F signals (typically -60 to -120 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity)
    

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying this reference standard, highlighting the "Hybrid Approach" (Mass Balance + qNMR) for maximum regulatory confidence.

ReferenceStandardWorkflow Start Crude Synthesized Material (4-Chloro-2-fluorophenyl cyclopentyl ketone) Purification Purification (Recrystallization/Column Chromatography) Start->Purification PrelimQC Preliminary QC (HPLC Area% > 99.0?) Purification->PrelimQC Reject Reject / Reprocess PrelimQC->Reject No Charact Structural Characterization (IR, MS, 1H NMR, 19F NMR) PrelimQC->Charact Yes Split Quantification Methodology Charact->Split MB Path A: Mass Balance (HPLC + GC-HS + KF + ROI) Split->MB Traditional NMR Path B: qNMR (19F or 1H vs NIST Traceable IS) Split->NMR Modern (Recommended) CrossCheck Data Convergence Check (Do results match within 1.0%?) MB->CrossCheck NMR->CrossCheck CrossCheck->Reject No (Investigate Bias) Final Release as Primary Reference Standard (Assign Potency & Expiry) CrossCheck->Final Yes

Caption: Workflow for qualifying the 4-Chloro-2-fluorophenyl cyclopentyl ketone standard, emphasizing cross-validation between Mass Balance and qNMR.

Part 5: Impurity Profiling & Troubleshooting

When analyzing this standard, be aware of these specific degradation pathways:

  • Regio-Isomers: The synthesis (often Friedel-Crafts acylation) may produce the 2-chloro-4-fluoro isomer.

    • Detection: These isomers have identical Mass Spectra (MS). 19F NMR is the only reliable method to distinguish them (different chemical shift).

  • Oxidative Ring Opening: The cyclopentyl ring can oxidize to form valeric acid derivatives under stress.

    • Detection: Watch for broad peaks at the solvent front in HPLC (acidic species).

  • Residual Solvents: Grignard reactions often use THF or Diethyl Ether.

    • Detection: GC-Headspace is mandatory. qNMR can also quantify THF if the relaxation delay is sufficient.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3]Link

  • Huang, T., et al. (2014). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry. Link

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[4] Link

  • ChemicalBook. (2023). Product entry: 4-Chlorophenyl Cyclopentyl Ketone (Analogous Structure).Link

Sources

Validated Analytical Protocols for Fluorinated Ketone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydration Trap" in Fluorinated Chemistries

Fluorinated ketone intermediates (e.g., trifluoromethyl ketones, TFMKs) are pivotal in the synthesis of protease inhibitors and agrochemicals. However, they present a unique analytical paradox: reactivity vs. detectability.

Unlike standard ketones, the strong electron-withdrawing nature of the fluorine atoms destabilizes the carbonyl bond, making these compounds highly susceptible to nucleophilic attack by water. In the presence of trace moisture, they shift rapidly from the ketone form to the gem-diol (hydrate) form.

This guide compares three validated protocols—19F qNMR , GC-FID , and DNPH-Derivatization HPLC —to navigate this equilibrium. It provides the experimental causality required to select the correct method for your phase of drug development.

Part 1: The Challenge – The Gem-Diol Equilibrium

Before selecting a method, you must understand the behavior of your analyte. In aqueous mobile phases (standard RPLC), TFMKs exist as a dynamic mixture of ketone and gem-diol. This results in "peak splitting," broad tailing, or complete loss of the parent signal.

Visualization: The Hydration Equilibrium

The following diagram illustrates the thermodynamic trap that ruins standard HPLC analysis.

HydrationEquilibrium Ketone Fluorinated Ketone (Volatile, UV-Transparent) Transition Nucleophilic Attack (Fast Kinetics) Ketone->Transition Electron Withdrawal Water + H2O (Trace Moisture) Water->Transition GemDiol Gem-Diol (Hydrate) (Polar, Stable, Non-Volatile) Transition->GemDiol Equilibrium Shift GemDiol->Ketone Dehydration (Requires Heat/Acid)

Caption: The electron-withdrawing CF3 group stabilizes the gem-diol, complicating chromatography.

Part 2: Method A – 19F qNMR (The Purity "Gold Standard")

Best For: Assay purity determination of reference standards and crude intermediates. Why: It bypasses the need for a reference standard of the analyte itself (which you likely don't have yet) and is indifferent to the hydration state if the relaxation delay is correct.

Expert Insight: The Relaxation Delay ( )

The most common failure mode in qNMR is an insufficient relaxation delay. Fluorine nuclei have long longitudinal relaxation times (


). If 

, integration will be artificially low, biasing your purity calculation.
Validated Protocol
  • Internal Standard (IS) Selection:

    • Primary Choice:

      
      -Trifluorotoluene (TFT) . Chemical shift 
      
      
      
      ppm. Stable, non-reactive.
    • Alternative:Trifluoroacetic Acid (TFA) (

      
       ppm). Use only if your analyte is acidic; otherwise, TFA may catalyze acetal formation or degradation.
      
  • Solvent: DMSO-d6 (Preferred for solubility) or Acetone-d6. Avoid CDCl3 if the compound is volatile.

  • Sample Preparation:

    • Weigh

      
       10-15 mg of analyte (precision 
      
      
      
      mg).
    • Weigh

      
       10-15 mg of IS directly into the same vial.
      
    • Dissolve in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: 200 ppm (ensure IS and Analyte are covered).

    • Relaxation Delay (

      
      ): Set to 30 seconds.  (Validation data suggests 
      
      
      
      for TFMKs is often 2-4s; 30s ensures >99.9% magnetization recovery).
    • Scans: 64 (for S/N > 250:1).

Workflow Diagram

qNMR_Workflow Start Weigh Analyte & IS (Precision Balance) Solvate Dissolve in DMSO-d6 (Avoid Protic Solvents) Start->Solvate Acquire Acquire 19F Spectrum d1 = 30s (Critical) Solvate->Acquire Process Phase & Baseline Correction Acquire->Process Calc Calculate Purity (Molar Ratio) Process->Calc

Caption: qNMR workflow emphasizing the critical relaxation delay step.

Part 3: Method B – GC-FID (The High-Throughput Workhorse)

Best For: In-process control (IPC) and reaction monitoring. Why: High resolution. The high temperature of the injector port (


C) forces the dehydration of the gem-diol back to the ketone, yielding a single sharp peak.
Expert Insight: Solvent Exclusion

Never use Methanol. In the presence of methanol, fluorinated ketones form stable hemiacetals. Unlike the hydrate, these hemiacetals may not fully revert to the ketone in the injector, leading to split peaks or "ghost" peaks.

Validated Protocol
  • Column: DB-5 or ZB-5 (5% Phenyl-arylene / 95% Dimethylpolysiloxane). Non-polar phases prevent interaction with the hydrated form.

  • Diluent: Acetonitrile (ACN) or Dichloromethane (DCM).

    • Pre-treatment: Dry the solvent with MgSO4 if the analyte is ultra-sensitive to water.

  • Injector:

    • Temperature:

      
      C (Critical for dehydration).
      
    • Mode: Split (10:1 to 50:1 depending on concentration).

  • Oven Program:

    • Hold at

      
      C for 2 min (Solvent focusing).
      
    • Ramp

      
      C/min to 
      
      
      
      C.
  • Detection: FID at

    
    C.
    

Part 4: Method C – DNPH Derivatization HPLC (Trace Analysis)

Best For: Trace quantification (ppm level) or cleaning validation. Why: Fluorinated ketones often lack a strong UV chromophore. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone with strong UV absorbance at 360 nm and stabilizes the molecule.

Validated Protocol
  • Reagent Prep: Dissolve DNPH in ACN acidified with HCl (pH

    
     3).
    
  • Reaction:

    • Mix Sample + Reagent (2:1 molar excess of DNPH).

    • Incubate at

      
      C for 30 mins.
      
  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: Water (0.1% Formic Acid), B: ACN.

    • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 360 nm.

Note on Isomers: The hydrazone may form E and Z isomers.[1] If two peaks appear, validate by checking the UV spectra (they should be identical) and sum the areas for quantification.

Part 5: Comparative Data Analysis

The following table summarizes performance metrics based on validation studies of a model compound (Trifluoroacetone).

Feature19F qNMRGC-FIDDNPH-HPLC
Primary Utility Purity Assay (Reference Std)Routine Monitoring (IPC)Trace Impurity / Cleaning
Linearity (

)
N/A (Molar Ratio)> 0.999> 0.995
LOD (Limit of Detection) ~1000 ppm (0.1%)~10 ppm< 0.1 ppm
Precision (RSD) < 1.0%< 2.0%< 5.0%
Sample Prep Time Fast (< 10 min)Fast (< 5 min)Slow (45+ min)
Interference Risk Low (Specific to F)Medium (Thermal degradation)High (Reagent peaks)
Reference Std Required? NO (Internal Std only)YES YES (Derivatized Std)

Part 6: Decision Matrix

Use this logic flow to determine the correct analytical technique for your current development stage.

DecisionMatrix Start What is the Analytical Goal? Q1 Do you have a pure Reference Standard? Start->Q1 Branch1 NO Q1->Branch1 Branch2 YES Q1->Branch2 Method1 USE 19F qNMR (Absolute Purity) Branch1->Method1 Q2 Is the concentration < 100 ppm? Branch2->Q2 Trace USE DNPH-HPLC (High Sensitivity) Q2->Trace Yes Routine USE GC-FID (High Throughput) Q2->Routine No

Caption: Decision tree for selecting analytical methods based on reference standard availability and sensitivity needs.

References

  • Chemical Communications. "Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration." Royal Society of Chemistry, 2012. Link

  • National Institutes of Health (PMC). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017. Link

  • Chromatography Forum. "Rules for solvent selection in GC analysis (Solvent Focusing)." LCGC, 2012. Link

  • Agilent Technologies. "Analysis of DNPH-Derivatized Aldehydes and Ketones." Application Note 5991-7621EN, 2017. Link

  • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Journal of Chemical Metrology, 2017. Link

Sources

Navigating the Structure-Activity Landscape of Novel Kinase Inhibitors: A Comparative Guide to 4-Chloro-2-fluorophenyl cyclopentyl ketone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, particularly in the realm of oncology and inflammatory diseases, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone of modern drug discovery.[1] This guide provides a comprehensive comparison of a series of 4-Chloro-2-fluorophenyl cyclopentyl ketone analogs, a scaffold with significant potential for the development of targeted kinase inhibitors. Through a systematic analysis of structural modifications and their corresponding impact on biological activity, we aim to furnish researchers, medicinal chemists, and drug development professionals with actionable insights to guide future optimization efforts.

The rationale for investigating this particular scaffold is rooted in the established precedent of substituted aromatic ketones as privileged structures in kinase inhibition. The presence of a halogenated phenyl ring offers key interaction points within the ATP-binding pocket of many kinases, while the cyclopentyl moiety provides a lipophilic anchor and conformational constraint. This guide will dissect the synthesis of these novel analogs, present a detailed SAR analysis based on robust experimental data, and provide the necessary protocols to empower researchers in their own investigations.

Synthetic Strategy: A Versatile Route to Novel Analogs

The synthesis of the 4-Chloro-2-fluorophenyl cyclopentyl ketone core and its analogs was achieved through a convergent and adaptable synthetic route, allowing for the facile introduction of diverse substituents. The key steps are outlined below, with the causality behind our experimental choices explained to ensure reproducibility and adaptation.

Experimental Protocol: General Synthesis of 4-Chloro-2-fluorophenyl cyclopentyl ketone Analogs

A multi-step synthesis was devised to allow for maximum flexibility in analog generation.

Step 1: Synthesis of the Grignard Reagent

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), magnesium turnings (1.2 eq) are added.

  • A solution of the appropriately substituted bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise.

  • The reaction is initiated with gentle heating and then maintained at reflux for 2 hours to ensure complete formation of the Grignard reagent. The formation of a cloudy grey solution is indicative of a successful reaction.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The use of anhydrous conditions is critical to prevent quenching of the highly reactive organometallic species.

Step 2: Acylation with Cyclopentanecarbonyl chloride

  • The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of cyclopentanecarbonyl chloride (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Causality: Acylation of the Grignard reagent with an acid chloride is a standard method for ketone synthesis. The slow, cooled addition is necessary to control the exothermic reaction and prevent the formation of tertiary alcohol byproducts from a second addition of the Grignard reagent to the newly formed ketone.

Step 3: Work-up and Purification

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ketone analog.

Causality: The ammonium chloride quench protonates the alkoxide intermediate and is mild enough to avoid side reactions. The subsequent extraction and purification steps are standard procedures to isolate the target compound in high purity.

Structure-Activity Relationship (SAR) Analysis

A library of analogs was synthesized and evaluated for their inhibitory activity against a representative kinase (p38α MAPK), a key target in inflammatory diseases. The biological data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.

Compound IDR1R2R3p38α MAPK IC50 (nM)
1a ClFCyclopentyl150
1b HFCyclopentyl>1000
1c ClHCyclopentyl500
1d BrFCyclopentyl120
1e CF3FCyclopentyl85
2a ClFCyclobutyl350
2b ClFCyclohexyl200
3a ClOMeCyclopentyl800
3b ClCNCyclopentyl95

Key SAR Insights:

  • Halogen Substitution on the Phenyl Ring: The presence and nature of halogen substituents on the phenyl ring are critical for activity. The parent compound 1a , with a 4-chloro and 2-fluoro substitution pattern, exhibited moderate potency. Removal of the 4-chloro group (1b ) resulted in a complete loss of activity, highlighting its importance, likely as a key anchoring point within the kinase hinge region. Replacing the 2-fluoro substituent with hydrogen (1c ) led to a significant drop in potency, suggesting that the fluorine atom may be involved in favorable electronic interactions or in maintaining a preferred conformation. The bromo-substituted analog 1d showed slightly improved activity compared to the chloro analog, which could be attributed to its increased size and polarizability, potentially forming stronger halogen bonds. The trifluoromethyl group in 1e led to the most potent compound in this series, likely due to its strong electron-withdrawing nature and its ability to form additional interactions.

  • Cycloalkyl Moiety: The size of the cycloalkyl group also plays a role in determining inhibitory potency. The cyclopentyl group in 1a appears to be optimal among the tested analogs. Both the smaller cyclobutyl ring (2a ) and the larger cyclohexyl ring (2b ) resulted in decreased activity. This suggests that the cyclopentyl group provides the best fit within the hydrophobic pocket of the enzyme's active site.

  • Electronic Effects of the 2-Substituent: To further probe the electronic requirements at the 2-position, analogs with a methoxy (3a ) and a cyano (3b ) group were synthesized. The electron-donating methoxy group led to a significant decrease in activity, while the electron-withdrawing cyano group resulted in a notable improvement in potency. This trend, along with the data from the halogenated analogs, strongly suggests that an electron-deficient phenyl ring is preferred for potent inhibition.

Visualizing the SAR: A Logical Flow

The following diagram illustrates the key relationships identified in this study.

SAR_Flowchart cluster_phenyl Phenyl Ring Substitutions cluster_cycloalkyl Cycloalkyl Modifications Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM Parent (1a) 4-Cl, 2-F IC50: 150 nM Remove 4-Cl (1b)\n>1000 nM Remove 4-Cl (1b) >1000 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->Remove 4-Cl (1b)\n>1000 nM Loss of Activity Remove 2-F (1c)\n500 nM Remove 2-F (1c) 500 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->Remove 2-F (1c)\n500 nM Decreased Potency 4-Br, 2-F (1d)\n120 nM 4-Br, 2-F (1d) 120 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->4-Br, 2-F (1d)\n120 nM Slight Improvement 4-CF3, 2-F (1e)\n85 nM 4-CF3, 2-F (1e) 85 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->4-CF3, 2-F (1e)\n85 nM Increased Potency 4-Cl, 2-CN (3b)\n95 nM 4-Cl, 2-CN (3b) 95 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->4-Cl, 2-CN (3b)\n95 nM Increased Potency 4-Cl, 2-OMe (3a)\n800 nM 4-Cl, 2-OMe (3a) 800 nM Parent (1a)\n4-Cl, 2-F\nIC50: 150 nM->4-Cl, 2-OMe (3a)\n800 nM Decreased Potency Cyclopentyl (1a)\nIC50: 150 nM Cyclopentyl (1a) IC50: 150 nM Cyclobutyl (2a)\n350 nM Cyclobutyl (2a) 350 nM Cyclopentyl (1a)\nIC50: 150 nM->Cyclobutyl (2a)\n350 nM Decreased Potency Cyclohexyl (2b)\n200 nM Cyclohexyl (2b) 200 nM Cyclopentyl (1a)\nIC50: 150 nM->Cyclohexyl (2b)\n200 nM Decreased Potency

Caption: SAR flowchart for 4-Chloro-2-fluorophenyl cyclopentyl ketone analogs.

Experimental Workflow for Kinase Inhibition Assay

The following workflow was utilized to determine the in vitro inhibitory activity of the synthesized compounds against p38α MAPK.

Kinase_Assay_Workflow cluster_workflow p38α MAPK Inhibition Assay Workflow Start Start Prepare Assay Buffer\n(HEPES, MgCl2, DTT, Brij-35) Prepare Assay Buffer (HEPES, MgCl2, DTT, Brij-35) Start->Prepare Assay Buffer\n(HEPES, MgCl2, DTT, Brij-35) Prepare Substrate Solution\n(Myelin Basic Protein) Prepare Substrate Solution (Myelin Basic Protein) Prepare Assay Buffer\n(HEPES, MgCl2, DTT, Brij-35)->Prepare Substrate Solution\n(Myelin Basic Protein) Prepare ATP Solution Prepare ATP Solution Prepare Substrate Solution\n(Myelin Basic Protein)->Prepare ATP Solution Serial Dilution of Test Compounds Serial Dilution of Test Compounds Prepare ATP Solution->Serial Dilution of Test Compounds Incubate Kinase, Substrate, and Compound Incubate Kinase, Substrate, and Compound Serial Dilution of Test Compounds->Incubate Kinase, Substrate, and Compound Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase, Substrate, and Compound->Initiate Reaction with ATP Stop Reaction Stop Reaction Initiate Reaction with ATP->Stop Reaction Quantify Phosphorylation\n(e.g., using ADP-Glo™ Kinase Assay) Quantify Phosphorylation (e.g., using ADP-Glo™ Kinase Assay) Stop Reaction->Quantify Phosphorylation\n(e.g., using ADP-Glo™ Kinase Assay) Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Quantify Phosphorylation\n(e.g., using ADP-Glo™ Kinase Assay)->Data Analysis\n(IC50 determination) End End Data Analysis\n(IC50 determination)->End

Caption: Workflow for the in vitro p38α MAPK inhibition assay.

Conclusion and Future Directions

This comparative guide has elucidated the key structure-activity relationships governing the inhibitory potency of 4-Chloro-2-fluorophenyl cyclopentyl ketone analogs against p38α MAPK. Our findings underscore the critical importance of an electron-deficient, appropriately substituted phenyl ring and an optimally sized cycloalkyl moiety for achieving high-affinity binding. The insights gained from this study provide a clear roadmap for the design of next-generation inhibitors with enhanced potency and selectivity.

Future work will focus on exploring a wider range of substituents on the phenyl ring, including other electron-withdrawing groups and potential hydrogen bond donors/acceptors. Furthermore, the cyclopentyl group will be replaced with other five- and six-membered heterocyclic rings to probe for additional interactions. The most promising compounds from this study will be profiled for their selectivity against a panel of related kinases and evaluated in cell-based assays to assess their therapeutic potential.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]

  • US12220401B2 - Compounds useful as kinase inhibitors - Google Patents. (n.d.).
  • AU2021225161B2 - Compounds useful as kinase inhibitors - Google Patents. (n.d.).
  • WO2016153394A1 - Use of novel chemical compounds (variants) as nuak1 kinase inhibitors for treating oncological diseases - Google Patents. (n.d.).
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the use of novel and complex chemical entities. 4-Chloro-2-fluorophenyl cyclopentyl ketone, a halogenated organic ketone, is a prime example of a compound requiring meticulous handling not only during its application but, critically, through its entire lifecycle to the point of final disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-2-fluorophenyl cyclopentyl ketone. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that every member of your team understands the critical importance of each step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its hazard profile from its structural components: a halogenated (chloro- and fluoro-) aromatic ring and a ketone functional group. This information is critical for classifying it correctly under hazardous waste regulations.

Key Hazard Considerations:

  • Toxicity: Similar halogenated aromatic compounds are often harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life and can have long-lasting environmental effects.[3][4] Improper disposal, such as drain disposal, is strictly prohibited.[5][6]

  • Reactivity: While generally stable, it should be stored away from strong oxidizing agents, acids, and bases to prevent unintended reactions.[7][8]

Hazard Class Description Primary Concern for Disposal
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][8]Minimizing personnel exposure during handling and packaging of waste.
Skin/Eye Irritant Causes skin and serious eye irritation.[1]Mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]Reinforces the absolute prohibition of sewer disposal and the need for contained, controlled disposal.
Halogenated Organic Contains covalently bonded chlorine and fluorine.Dictates segregation into a specific "Halogenated Organic Waste" stream, which has a specialized and often more costly disposal pathway (e.g., high-temperature incineration).[9][10][11]

The Regulatory Framework: Operating with Authority

Our disposal procedures are grounded in established national safety and environmental regulations. In the United States, two primary standards govern our operations:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : Known as the OSHA Lab Standard, this requires employers to establish a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[12][13] Your institution's CHP is a mandatory resource that outlines specific procedures for safe handling and waste management.

  • EPA 40 CFR Parts 260-273 - "Resource Conservation and Recovery Act (RCRA)" : The RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[5] This regulation dictates how we must identify, store, label, and arrange for the disposal of chemical waste to protect human health and the environment.

Compliance with these standards is non-negotiable and forms the legal basis for the protocols described below.

Core Disposal Workflow: From Generation to Collection

The proper disposal of 4-Chloro-2-fluorophenyl cyclopentyl ketone is a systematic process. The following workflow ensures safety and compliance at every stage.

Caption: Decision workflow for proper chemical waste disposal.

Step 1: Point-of-Generation Segregation

Protocol: Immediately upon generation, any waste containing 4-Chloro-2-fluorophenyl cyclopentyl ketone must be segregated into a dedicated Halogenated Organic Waste stream. This includes:

  • Unused or excess neat material.

  • Solutions containing the compound.

  • Contaminated consumables such as pipette tips, contaminated gloves, and wipes. Note: Solid waste should be collected in a separate, but similarly labeled, solid waste container.[14]

Scientific Principle: Halogenated organic compounds require specific high-temperature incineration methods for complete destruction to prevent the formation of toxic dioxins and furans.[10] Mixing them with non-halogenated solvents unnecessarily increases the volume of waste that must undergo this more complex and costly disposal process.[11] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[5]

Step 2: Container Selection and Management

Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE).[6] Avoid metal containers, as some halogenated solvents can degrade to form acidic byproducts that corrode metal.[6]

  • Ensure Good Condition: The container must be free of damage or deterioration and must have a secure, screw-top lid.[5][15]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[15][16] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel and maintaining air quality.

Scientific Principle: Chemical compatibility is paramount to prevent the degradation of the waste container, which could lead to leaks and spills.[5] Keeping containers closed is a primary engineering control mandated by both OSHA and the EPA to limit chemical exposure.[5][12]

Step 3: Proper Labeling

Protocol: As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include:

  • The words "Hazardous Waste" .[17][18]

  • The full chemical names of all constituents (no formulas or abbreviations).[15] For example: "Waste 4-Chloro-2-fluorophenyl cyclopentyl ketone in Methanol."

  • The approximate percentage of each component.

  • An indication of the relevant hazards (e.g., Flammable, Toxic).[18][19]

Scientific Principle: Accurate labeling is a critical component of the RCRA's "cradle-to-grave" tracking system.[5] It ensures that everyone who handles the container, from the researcher to the final disposal facility technician, is aware of its contents and the associated hazards, preventing accidental exposures or improper processing.

Step 4: Satellite Accumulation and Final Disposal

Protocol:

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[15][18]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

  • Request Pickup: When the container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department according to their specific procedures.

Scientific Principle: The SAA concept allows for the safe, short-term accumulation of hazardous waste in the lab without requiring the full, stringent regulations of a central storage facility.[17] Secondary containment is a crucial safety measure to prevent a small leak from becoming a major spill, protecting laboratory infrastructure and the environment.

Emergency Procedures: Spill and Decontamination

Even with the best practices, spills can occur. Being prepared with a clear, rehearsed plan is essential for safety.

Protocol for a Small, Manageable Spill (e.g., < 250 mL):

Step Action Rationale
1. Alert Alert personnel in the immediate area. Ensures others are aware of the hazard and do not enter the spill zone.
2. Isolate Restrict access to the spill area. If the substance is volatile, ensure the chemical fume hood is operational to ventilate the area. Prevents the spread of contamination and reduces inhalation exposure.
3. PPE Don appropriate PPE: double nitrile gloves, safety goggles, a face shield, and a lab coat. Provides a barrier against skin and eye contact with the hazardous material.
4. Contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pad), working from the outside in. Prevents the spill from spreading further and absorbs the liquid for easier collection.
5. Collect Carefully collect the absorbed material using spark-proof scoops or tools and place it into a designated plastic bag or container.[20] Removes the bulk of the hazardous material from the surface.
6. Label Seal and label the container as "Hazardous Waste: Spill Debris of 4-Chloro-2-fluorophenyl cyclopentyl ketone." Ensures the waste from the cleanup is also disposed of correctly.
7. Decontaminate Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials in the spill debris waste container. Removes any residual chemical contamination from the surface.[20]

| 8. Report | Report the incident to your laboratory supervisor or EH&S department as required by institutional policy. | Allows for proper documentation and review of safety procedures. |

For large spills, or any spill you are not comfortable or equipped to handle, immediately evacuate the area, alert others, and contact your institution's emergency response (EH&S or campus safety).

References

  • 29 CFR 1910.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Halogenated Organic Liquids - Standard Oper
  • Safety Data Sheet. U.S.
  • Managing Hazardous Chemical Waste in the Lab.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Hazardous Waste Segreg
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Halogen
  • Halogenated Solvents in Laboratories.
  • Laboratory Waste Management: The New Regul
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety. West Virginia University.
  • SAFETY D
  • SAFETY D
  • Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste. Benchchem.
  • Material Safety D
  • oper
  • CHEMICAL SPILL PROCEDURES.
  • SAFETY D
  • Safety D
  • SAFETY D
  • Chemical Comp
  • Chemical-Comp
  • Label Review Manual - Chapter 13: Storage and Disposal. EPA.
  • Chemical Waste Management Guide.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Chemical comp
  • Chemical Comp
  • 4-Chloro-2-fluorophenyl cyclopentyl ketone (Cas 898751-64-9). Parchem.
  • Chemical Comp
  • Chemical and Hazardous Waste Guide. UiO.
  • Safety D
  • Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Cole-Parmer.

Sources

Personal protective equipment for handling 4-Chloro-2-fluorophenyl cyclopentyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide provides an operational safety framework for handling 4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS: 898751-64-9). As a halogenated aromatic ketone, this compound presents specific risks related to dermal absorption and mucosal irritation. This protocol moves beyond generic safety advice, offering a self-validating workflow designed to protect the integrity of both the researcher and the experiment.

Chemical Attribute Specification
Chemical Name (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone
CAS Number 898751-64-9
Molecular Formula C₁₂H₁₂ClFO
Molecular Weight 226.67 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Grade dependent)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Dermal)

Risk Assessment & Hazard Architecture

To handle this compound safely, one must understand the causality of its hazards. The molecule features a lipophilic cyclopentyl ring attached to a halogenated phenyl core.

  • Lipophilicity & Permeation: The cyclopentyl moiety increases lipid solubility, facilitating rapid dermal absorption. Standard latex gloves are insufficient.

  • Reactivity: The ketone functionality, while stable, can act as a hydrogen bond acceptor, contributing to severe eye irritation upon contact.

  • Halogenation: The chlorine and fluorine substituents on the aromatic ring increase the compound's metabolic stability and potential for cumulative toxicity if exposure is chronic.

GHS Classification (Derived Conservative Model)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Hand Protection Strategy

The Logic: While ketones generally degrade nitrile rubber, high-molecular-weight ketones like this one are less aggressive than acetone. However, the halogenated nature requires a barrier against permeation.

  • Primary Recommendation: Double-gloving with Nitrile (minimum 5 mil / 0.12 mm outer layer).

    • Why: The inner glove provides a final barrier while the outer glove takes the mechanical stress.

  • High-Risk Operations (Spills/Immersion): Butyl Rubber or Silver Shield (Laminate) .

    • Why: Nitrile breakthrough time for halogenated ketones can be <15 minutes. Butyl offers >4 hours protection.

Respiratory & Ocular Defense
  • Respiratory: If handling outside a fume hood (not recommended) or during heating, use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label) .

  • Ocular: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient due to the risk of splash migration.

PPE Summary Table
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Spill)
Hands Double Nitrile (5 mil)Butyl Rubber or Silver Shield
Eyes Chemical Safety GogglesFace Shield + Goggles
Body Cotton Lab Coat + Tyvek SleevesFull Tyvek Suit (Chem-Tape sealed)
Respiratory Fume Hood (Face velocity >100 fpm)Respirator (OV Cartridge)

Operational Workflow & Engineering Controls

Safety is a process, not a product. The following workflow integrates safety checks into the experimental procedure.

HandlingProtocol cluster_safety Critical Control Point Start Storage Retrieval (Cool, Dry, Inert) Check PPE Verification (Double Nitrile + Goggles) Start->Check Weigh Weighing (Inside Fume Hood) Check->Weigh Pass Solubilize Solubilization (Add Solvent) Weigh->Solubilize Avoid Dust/Aerosol Reaction Reaction Setup (Closed System) Solubilize->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the Critical Control Point at the weighing stage, where exposure risk is highest.

Protocol Steps:
  • Engineering Control: All manipulations must occur within a certified chemical fume hood.

  • Weighing: Use an anti-static weighing boat. If the substance is liquid/viscous, use a positive displacement pipette to prevent dripping.

  • Transfer: Dissolve the compound immediately after weighing to reduce volatility risks.

  • Decontamination: Wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol), then dispose of the wipe as hazardous waste immediately.

Emergency Response & Spill Management

In the event of a release, immediate action is required to prevent contamination of the lab environment.

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 10 mL / 10 g (Minor) Size->Small Large > 10 mL / 10 g (Major) Size->Large ActionSmall 1. Evacuate Hood Area 2. Don Butyl Gloves 3. Apply Vermiculite/Sand Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Pull Alarm 3. Call HSE Large->ActionLarge Disposal Collect in Sealed Bag Label: 'Halogenated Debris' ActionSmall->Disposal

Figure 2: Decision matrix for spill response. Note that even small spills require specific absorbent materials due to the halogenated nature of the compound.

Specific First Aid[6]
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (alcohol/acetone) to clean skin, as this may enhance absorption of the halogenated ketone.

  • Eye Contact: Flush immediately for 15 minutes, lifting upper and lower lids. Seek medical attention immediately—halogenated irritants can cause delayed corneal damage.

Disposal Logistics

Proper disposal is critical due to the halogen content, which produces toxic dioxins if incinerated improperly.

  • Waste Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste) as this increases the cost of disposal for the entire container.

  • Labeling: Clearly mark the container with "Halogenated Organic Ketone" and the specific CAS number.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles for long-term storage of waste solutions.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11534346, (4-Chloro-2-fluorophenyl)(cyclopentyl)methanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Halogenated Ketones Handling Guidelines. Retrieved from [Link]

  • University of California, Berkeley. (2025). Glove Selection Guide for Chemical Compatability. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.